(R)-Prinomastat
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H21N3O5S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(3R)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m1/s1 |
InChIキー |
YKPYIPVDTNNYCN-MRXNPFEDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(R)-Prinomastat: A Technical Guide to its Mechanism of Action as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat, also known as AG3340, is a potent, orally bioavailable, and selective inhibitor of a subset of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3] Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions, most notably cancer, where they facilitate tumor growth, invasion, and metastasis.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound as an MMP inhibitor, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and affected signaling pathways.
Core Mechanism of Action
This compound is a synthetic, non-peptidomimetic hydroxamate-based inhibitor.[1] The core of its inhibitory mechanism lies in the hydroxamate group (-CONHOH), which acts as a potent zinc-chelating moiety. This group binds to the catalytic zinc ion (Zn2+) located in the active site of MMPs, thereby competitively and reversibly inhibiting their enzymatic activity.[4] The specificity of this compound for certain MMPs is determined by the interactions of its non-chelating structural components with the substrate-binding pockets (subsites) surrounding the catalytic zinc ion within the enzyme's active site.
This compound exhibits high affinity for several key MMPs implicated in cancer progression, including MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-13 (collagenase-3), and MMP-14 (MT1-MMP).[2][5][6] By inhibiting these enzymes, this compound can effectively block the degradation of the ECM, a critical step in tumor invasion and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[2][6]
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of MMPs. The following tables summarize the available data.
| MMP Target | IC50 (nM) | Reference(s) |
| MMP-1 | 79 | [7][8] |
| MMP-3 | 6.3 | [7][8] |
| MMP-9 | 5.0 | [7][8] |
| MMP Target | Ki (nM) | Reference(s) |
| MMP-2 | 0.05 | [7][8] |
| MMP-3 | 0.3 | [7][8] |
| MMP-9 | 0.26 | [7][8] |
| MMP-13 | 0.03 | [7] |
Experimental Protocols
The determination of the inhibitory activity of this compound relies on various in vitro enzymatic and cell-based assays. Below are detailed methodologies for key experiments.
Fluorogenic Substrate-Based MMP Inhibition Assay
This is a common method to determine the IC50 of MMP inhibitors.
Principle: This assay utilizes a synthetic peptide substrate that is conjugated with a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of fluorescence increase is proportional to the enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 10 mM), and a detergent like Brij-35 (e.g., 0.05%).
-
MMP Enzyme: Recombinant human MMPs (e.g., MMP-2, MMP-9) are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Fluorogenic Substrate: A commercially available, MMP-specific fluorogenic substrate is reconstituted in DMSO to a stock concentration (e.g., 1 mM).
-
This compound: A stock solution is prepared in DMSO and serially diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective wells.
-
Add the activated MMP enzyme to all wells except the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel that has been co-polymerized with gelatin. Samples are loaded under non-reducing conditions. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in the gel. Upon staining with Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a blue background.
Detailed Protocol:
-
Sample Preparation:
-
Cell culture supernatants or tissue extracts are collected.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Samples are mixed with a non-reducing sample buffer.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel (e.g., 10%) containing gelatin (e.g., 1 mg/mL).[10]
-
Load equal amounts of protein per lane.
-
Run the electrophoresis at a constant voltage at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a renaturing buffer (e.g., Tris-HCl with Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours. For inhibitor studies, this compound can be included in the developing buffer.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least one hour.[10]
-
Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.[10]
-
The clear bands, indicating gelatin degradation, can be quantified using densitometry software.
-
Signaling Pathways and Molecular Interactions
The inhibition of MMPs by this compound has downstream effects on various cellular signaling pathways that are critical for cancer progression.
Mechanism of MMP Inhibition by this compound
The following diagram illustrates the fundamental mechanism of MMP inhibition by this compound at the active site of the enzyme.
Caption: this compound competitively inhibits MMPs by chelating the catalytic zinc ion.
Downstream Signaling Effects of MMP Inhibition
MMP activity influences several signaling cascades. By inhibiting MMPs, this compound can modulate these pathways, affecting cell behavior.
Caption: Downstream signaling pathways affected by MMP inhibition by this compound.
Inhibition of MMPs by this compound can lead to:
-
Reduced release of ECM-sequestered growth factors: This dampens the activation of receptor tyrosine kinases (RTKs) like EGFR, subsequently downregulating pro-survival and pro-proliferative pathways such as PI3K/Akt and MAPK/Erk.[11][12]
-
Altered integrin signaling: MMPs can process integrin subunits, and their inhibition by this compound can have complex, context-dependent effects on cell migration.[13] For instance, long-term inhibition of MT1-MMP-dependent pro-αv integrin cleavage can strongly inhibit cell motility.[13]
-
Modulation of β-catenin signaling: this compound has been shown to suppress Wnt1-induced β-catenin transcriptional activity, which is implicated in cell migration and epithelial-mesenchymal transition (EMT).[8]
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of this compound from in vitro characterization to in vivo studies.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. anaspec.com [anaspec.com]
- 6. assaygenie.com [assaygenie.com]
- 7. quickzyme.com [quickzyme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. mdpi.com [mdpi.com]
- 12. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of (R)-Prinomastat's Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-Prinomastat, also known as AG3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1] Due to their significant role in physiological and pathological processes such as tissue remodeling, angiogenesis, tumor invasion, and metastasis, MMPs have been a key target for therapeutic intervention, particularly in oncology.[2] Prinomastat, a synthetic hydroxamic acid derivative, has been extensively investigated for its anti-cancer properties.[3] This technical guide provides a comprehensive overview of the biological activities of this compound, including its mechanism of action, quantitative inhibitory data, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.
Mechanism of Action
Prinomastat exerts its biological effects primarily through the potent and selective inhibition of several MMPs.[1] The hydroxamic acid moiety in its structure chelates the zinc ion at the active site of MMPs, thereby blocking their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, a critical step in tumor growth, invasion, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[2] Prinomastat is a lipophilic agent capable of crossing the blood-brain barrier, which has made it a candidate for investigation in brain cancers.[3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various MMPs has been quantified through in vitro enzymatic assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
| MMP Target | IC50 (nM) | Reference |
| MMP-1 | 79 | [4][5] |
| MMP-3 | 6.3 | [4][5] |
| MMP-9 | 5.0 | [4][5] |
Table 1: IC50 Values of this compound against various MMPs.
| MMP Target | Ki (nM) | Reference |
| MMP-2 | 0.05 | [4] |
| MMP-3 | 0.3 | [4] |
| MMP-9 | 0.26 | [4] |
| MMP-13 | 0.03 | [4] |
Table 2: Ki Values of this compound against various MMPs.
Effects on Cellular Signaling and Biological Processes
Beyond its direct enzymatic inhibition, this compound has been shown to modulate key signaling pathways and cellular behaviors implicated in cancer progression.
Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. It suppresses Wnt1-induced MMP-3 production and reverses the epithelial-mesenchymal transition (EMT) and β-catenin transcriptional activity.[4] This interruption of the Wnt pathway contributes to its anti-tumor effects by reducing cell migration and proliferation.[4]
Cell Migration and Invasion
By inhibiting MMPs, this compound effectively reduces the breakdown of the extracellular matrix, which is a physical barrier to cell movement. This leads to a significant decrease in cancer cell migration and invasion, key processes in metastasis.[4] In vitro wound healing assays have shown that Prinomastat can inhibit the migration of cancer cells.[4]
Angiogenesis
MMPs play a crucial role in angiogenesis by degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and form new capillaries. This compound's inhibition of MMPs, particularly MMP-2 and MMP-9 (gelatinases), disrupts this process, thereby cutting off the tumor's blood supply and inhibiting its growth.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
MMP Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the activity of a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 325-328 nm and an emission wavelength of 393-420 nm at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Renaturation buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples (e.g., cell culture supernatant) in non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice with renaturation buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in the incubation buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Measure the width of the scratch at different time points and calculate the rate of cell migration.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
This compound
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control.
Conclusion
This compound is a well-characterized, potent, broad-spectrum inhibitor of matrix metalloproteinases with significant anti-tumor activities demonstrated in preclinical studies. Its ability to inhibit key MMPs involved in cancer progression, coupled with its modulatory effects on crucial signaling pathways like Wnt/β-catenin, underscores its potential as an anti-cancer agent. Although clinical trials in advanced cancers have not shown a significant survival benefit when combined with chemotherapy, the multifaceted biological activities of Prinomastat continue to make it a valuable tool for cancer research and a subject of interest for potential applications in other therapeutic areas where MMPs play a pathological role.[2] The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other MMP inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. rlacollege.edu.in [rlacollege.edu.in]
- 6. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of (R)-Prinomastat
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Prinomastat, also known as AG3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix.[1][2] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] Prinomastat exhibits selectivity for several MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including a detailed, proposed synthetic route with experimental protocols, quantitative data on its inhibitory activity and pharmacokinetic profile, and a discussion of its mechanism of action.
Chemical Properties
This compound is a synthetic hydroxamic acid derivative with the systematic IUPAC name (3S)-N-Hydroxy-2,2-dimethyl-4-(4-(pyridin-4-yloxy)phenyl)sulfonylthiomorpholine-3-carboxamide.[5] Its structure incorporates a hydroxamic acid moiety, which is crucial for its inhibitory activity as it chelates the zinc ion in the active site of MMPs.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-N-Hydroxy-2,2-dimethyl-4-(4-(pyridin-4-yloxy)phenyl)sulfonylthiomorpholine-3-carboxamide | [5] |
| Synonyms | AG3340, KB-R9896 | [1] |
| Molecular Formula | C₁₈H₂₁N₃O₅S₂ | [5] |
| Molecular Weight | 423.50 g/mol | [5] |
| CAS Number | 192329-42-3 | [5] |
Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis of this compound is not readily found, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and literature on the synthesis of related compounds, including its metabolites. The proposed synthesis involves three main stages: preparation of the thiomorpholine (B91149) core, synthesis of the sulfonyl chloride side chain, and finally, the coupling and formation of the hydroxamic acid.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of (R)-2,2-Dimethylthiomorpholine-3-carboxylic acid
This key chiral intermediate can be synthesized from D-penicillamine and cysteamine.
-
Materials: D-Penicillamine, Cysteamine hydrochloride, Sodium hydroxide (B78521), Ethanol (B145695), Hydrochloric acid.
-
Procedure:
-
Dissolve D-penicillamine (1 eq) and cysteamine hydrochloride (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.5 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield (R)-2,2-dimethylthiomorpholine-3-carboxylic acid.
-
Step 2: Synthesis of 4-(4-Pyridin-4-yloxy)benzenesulfonyl chloride
This intermediate provides the sulfonylphenyl-pyridyl ether side chain.
-
Sub-step 2a: Synthesis of 4-(4-Nitrophenoxy)pyridine
-
Materials: 4-Fluoronitrobenzene, 4-Hydroxypyridine, Potassium carbonate, Dimethylformamide (DMF).
-
Procedure: To a solution of 4-hydroxypyridine (1 eq) and potassium carbonate (1.5 eq) in DMF, add 4-fluoronitrobenzene (1.1 eq). Heat the mixture at 100 °C for 12 hours. Cool to room temperature, pour into ice water, and extract with ethyl acetate (B1210297). The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give 4-(4-nitrophenoxy)pyridine.
-
-
Sub-step 2b: Synthesis of 4-(4-Aminophenoxy)pyridine
-
Materials: 4-(4-Nitrophenoxy)pyridine, Iron powder, Ammonium (B1175870) chloride, Ethanol, Water.
-
Procedure: To a suspension of 4-(4-nitrophenoxy)pyridine (1 eq) and iron powder (5 eq) in a mixture of ethanol and water, add a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4 hours. Filter the hot solution through celite and concentrate the filtrate. The residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield 4-(4-aminophenoxy)pyridine.
-
-
Sub-step 2c: Synthesis of 4-(4-Pyridin-4-yloxy)benzenesulfonyl chloride
-
Materials: 4-(4-Aminophenoxy)pyridine, Sodium nitrite (B80452), Hydrochloric acid, Sulfur dioxide, Copper(I) chloride.
-
Procedure (Sandmeyer Reaction): Cool a solution of 4-(4-aminophenoxy)pyridine (1 eq) in concentrated hydrochloric acid to 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Add the diazonium salt solution to this mixture and stir at room temperature. Pour the reaction mixture onto ice and extract with dichloromethane (B109758). The organic layer is washed, dried, and concentrated to give 4-(4-pyridin-4-yloxy)benzenesulfonyl chloride.
-
Step 3: Coupling and Hydroxamic Acid Formation
-
Sub-step 3a: Synthesis of (R)-2,2-Dimethyl-4-(4-(pyridin-4-yloxy)phenyl)sulfonylthiomorpholine-3-carboxylic acid
-
Materials: (R)-2,2-Dimethylthiomorpholine-3-carboxylic acid, 4-(4-Pyridin-4-yloxy)benzenesulfonyl chloride, Triethylamine (B128534), Dichloromethane.
-
Procedure: To a solution of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid (1 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, add a solution of 4-(4-pyridin-4-yloxy)benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the coupled product.
-
-
Sub-step 3b: Synthesis of this compound
-
Materials: (R)-2,2-Dimethyl-4-(4-(pyridin-4-yloxy)phenyl)sulfonylthiomorpholine-3-carboxylic acid, Hydroxylamine (B1172632) hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure: To a solution of the carboxylic acid from the previous step (1 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 30 minutes at room temperature. Then, add a solution of hydroxylamine hydrochloride (1.5 eq) and DIPEA (3 eq) in DMF. Stir the reaction mixture at room temperature for 12 hours. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
-
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of matrix metalloproteinases. The hydroxamic acid group in its structure chelates the catalytic zinc (II) ion in the active site of the MMP enzyme, preventing it from binding to and cleaving its natural substrates, such as collagen and gelatin in the extracellular matrix.[3][6]
Caption: Mechanism of action of this compound.
The inhibition of MMPs by Prinomastat leads to a reduction in the degradation of the extracellular matrix, which in turn can inhibit tumor growth, invasion, and angiogenesis.[2][3]
Table 2: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| MMP-1 (Collagenase-1) | 79 | 8.3 | [1][3] |
| MMP-2 (Gelatinase-A) | - | 0.05 | [1][3] |
| MMP-3 (Stromelysin-1) | 6.3 | 0.3 | [1][3] |
| MMP-9 (Gelatinase-B) | 5.0 | 0.26 | [1][3] |
| MMP-13 (Collagenase-3) | - | 0.03 | [1][2] |
| MMP-14 (MT1-MMP) | - | - | [2][4] |
Note: "-" indicates data not consistently reported in the provided search results.
Pharmacokinetics
Prinomastat is orally active and has been shown to cross the blood-brain barrier.[1] Phase I clinical trials have provided insights into its pharmacokinetic profile in humans.
Table 3: Pharmacokinetic Parameters of Prinomastat
| Parameter | Value | Condition | Reference(s) |
| Elimination Half-life (t₁/₂) | 1-5 hours | Human | [5] |
| Protein Binding | 69% | Human Plasma | [3] |
| Primary Toxicities | Joint and muscle-related pain | Human | [3] |
| Recommended Phase II Dose | 5-10 mg twice daily | Human | [3] |
Conclusion
This compound is a well-characterized, potent inhibitor of several matrix metalloproteinases with potential therapeutic applications in oncology and other diseases characterized by excessive tissue remodeling. While its clinical development has faced challenges, it remains an important tool for researchers studying the roles of MMPs in health and disease. This guide provides a foundational understanding of its synthesis and chemical properties, offering a valuable resource for scientists in the field of drug discovery and development. Further research into the enantioselective synthesis and structure-activity relationships of Prinomastat and its analogs may lead to the development of more selective and efficacious MMP inhibitors.
References
- 1. Buy 2,2-Dimethylmorpholine-3-carboxylic acid (EVT-13691833) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 6. Prinomastat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(R)-Prinomastat: A Technical Guide to its Role in Inhibiting Angiogenesis and Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Prinomastat (formerly known as AG3340) is a potent, orally active, and selective inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs).[1][2][3][4] MMPs are crucial for the breakdown of the extracellular matrix (ECM), a key process in tumor growth, invasion, metastasis, and the formation of new blood vessels (angiogenesis).[5][6] this compound exhibits strong inhibitory activity against specific MMPs, particularly MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14, which are frequently overexpressed in various cancers.[3][4][7] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Mechanism of Action: Inhibition of Matrix Metalloproteinases
This compound functions as a competitive inhibitor of MMPs by chelating the zinc ion essential for their catalytic activity.[2] Its selectivity for specific MMPs, such as MMP-2 and MMP-9 (also known as gelatinases), is a key feature.[2][7] These enzymes are instrumental in degrading type IV collagen, a major component of the basement membrane, thereby facilitating endothelial cell migration and invasion, which are critical steps in angiogenesis.[8] By inhibiting these MMPs, this compound effectively disrupts the remodeling of the ECM, thereby impeding tumor neovascularization and growth.
Signaling Pathway of MMP Inhibition and Anti-Angiogenic Effects
The inhibition of MMPs by this compound initiates a cascade of downstream effects that ultimately suppress angiogenesis and tumor progression. A key consequence is the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. MMP-9, in particular, is known to increase the bioavailability of VEGF by releasing it from the extracellular matrix.[9][10][11] By inhibiting MMP-9, this compound can indirectly reduce the levels of active VEGF available to bind to its receptor (VEGFR) on endothelial cells. This leads to a downregulation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
Furthermore, the inhibition of MMPs by this compound has been shown to impact cell cycle progression. Specifically, it has been observed to decrease the expression of cyclin D1 and reduce the phosphorylation of Erk1/2, key regulators of the G1 phase of the cell cycle.[3][12] This leads to a G1 cell cycle arrest, thereby inhibiting the proliferation of tumor cells.[8][13][14]
Figure 1: this compound's effect on cell cycle progression.
Figure 2: Inhibition of angiogenesis signaling by this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and preclinical anti-tumor activity.
Table 1: In Vitro Inhibitory Activity of this compound against MMPs
| MMP Target | IC50 (nM) | Ki (nM) |
| MMP-1 | 79[3] | 8.3[7] |
| MMP-2 | - | 0.05[3][7] |
| MMP-3 | 6.3[3] | 0.3[3] |
| MMP-9 | 5.0[3] | 0.26[3][7] |
| MMP-13 | - | 0.03[3] |
| MMP-14 | - | - |
| Data compiled from multiple sources. Note that assay conditions can influence absolute values. |
Table 2: Preclinical In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Human Fibrosarcoma | HT1080 | 50 mg/kg/day, i.p. | Good tumor growth inhibition. | [3] |
| Human Prostate Cancer | PC-3 | Not Specified | Inhibited tumor growth and increased survival. | [2] |
| Human Colon Cancer | MV522 | Not Specified | Inhibited growth of s.c. implanted tumors. | [1] |
| Mouse Mammary Tumor | Not Specified | Not Specified | Significantly improved PDT-mediated tumor response (P=0.02). | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
MMP Inhibition Assay (Fluorogenic Substrate Method)
This in vitro assay determines the inhibitory potency (IC50) of this compound against specific MMPs.
-
Objective: To quantify the concentration of this compound required to reduce the enzymatic activity of a specific MMP by 50%.
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9).
-
MMP activator (e.g., 4-aminophenylmercuric acetate, APMA).
-
Quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).
-
96-well microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant MMP with APMA in assay buffer to activate the enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the activated MMP enzyme, the diluted this compound (or vehicle control), and assay buffer.
-
Initiation of Reaction: Add the fluorescent MMP substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal.
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
Normalize the data with the uninhibited control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Figure 3: Workflow for MMP inhibition assay.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Objective: To evaluate the effect of this compound on primary tumor growth in an animal model.
-
Materials:
-
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the specified dosing regimen (e.g., 50 mg/kg/day, i.p.). The control group receives a vehicle.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 14-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals, excise the tumors, and measure their final weight.
-
Calculate the percentage of tumor growth inhibition.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining).[17]
-
-
Figure 4: Workflow for in vivo tumor xenograft study.
Endothelial Cell Migration Assay (Scratch Assay)
This in vitro assay evaluates the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
-
Objective: To qualitatively and quantitatively assess the inhibition of endothelial cell migration by this compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines.
-
Appropriate cell culture medium and supplements.
-
Culture plates (e.g., 24-well plates).
-
A sterile pipette tip (e.g., p200) or a cell scraper.
-
This compound.
-
Microscope with a camera.
-
-
Procedure:
-
Cell Seeding: Seed endothelial cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Scratch": Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control to the wells. To distinguish between migration and proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.[18][19]
-
Image Acquisition: Immediately capture images of the scratch at time 0 and then at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Data Analysis:
-
Figure 5: Workflow for endothelial cell migration scratch assay.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of key matrix metalloproteinases involved in tumor growth and angiogenesis. The preclinical data strongly support its mechanism of action, leading to the disruption of essential processes for tumor progression. Despite promising preclinical results, clinical trials in advanced cancers have not consistently shown a survival benefit, highlighting the complexity of targeting MMPs in the clinical setting.[5][21] Further research may focus on identifying patient populations that would most benefit from this compound therapy, exploring combination therapies, and further elucidating the intricate signaling networks modulated by MMP inhibition. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound and other MMP inhibitors.
References
- 1. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The functional interlink between AR and MMP9/VEGF signaling axis is mediated through PIP5K1α/pAKT in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive feedback regulation between MMP-9 and VEGF in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinases (MMP9 and MMP2) induce the release of vascular endothelial growth factor (VEGF) by ovarian carcinoma cells: implications for ascites formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase D1 induces G1-phase cell-cycle arrest independent of Checkpoint kinases by phosphorylating Cell Division Cycle Phosphatase 25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 19. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of a high-throughput in vitro endothelial cell migration assay for the assessment of nicotine and tobacco delivery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of (R)-Prinomastat for Matrix Metalloproteinases
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the selectivity and inhibitory profile of (R)-Prinomastat against key matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14. The document details its mechanism of action, quantitative inhibition data, standard experimental protocols for its evaluation, and the signaling context of its targets.
Introduction to this compound
This compound, also known as AG3340, is a synthetic, non-peptidic hydroxamic acid derivative developed as a potent and selective inhibitor of matrix metalloproteinases.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM).[3][4] Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor growth, invasion, metastasis, and angiogenesis.[4][5] Prinomastat (B1684670) was specifically designed to selectively target MMPs 2, 3, 9, 13, and 14, which are closely associated with angiogenesis and tumor progression.[2][6][7] As a lipophilic agent, it possesses the ability to cross the blood-brain barrier.[1][8]
Quantitative Selectivity Profile
Prinomastat exhibits high potency against its target MMPs, with inhibition constants (Ki) in the picomolar to low nanomolar range.[2][8] Its selectivity is demonstrated by its significantly lower potency against other MMPs, such as MMP-1 (collagenase-1), which was theorized to reduce the musculoskeletal side effects observed with broad-spectrum MMP inhibitors.[2]
The inhibitory activity of this compound against the target MMPs is summarized in the table below.
| MMP Target | Inhibition Constant (Ki) | IC50 |
| MMP-2 (Gelatinase A) | 0.05 nM[2][8] | - |
| MMP-3 (Stromelysin-1) | 0.3 nM[8] | 6.3 nM[8] |
| MMP-9 (Gelatinase B) | 0.26 nM[2][8] | 5.0 nM[8] |
| MMP-13 (Collagenase-3) | 0.03 nM[8] | - |
| MMP-14 (MT1-MMP) | Ki value within 0.03-0.33 nM range[2] | - |
| MMP-1 (for comparison) | 8.3 nM[2] | 79 nM[8] |
Mechanism of Action
Prinomastat functions as a competitive inhibitor. Its hydroxamic acid moiety acts as a zinc-binding group (ZBG), chelating the essential Zn²⁺ ion within the catalytic domain of the MMP active site. This binding action mimics the transition state of the natural peptide substrate, thereby blocking the enzyme from cleaving its substrates in the extracellular matrix.
Experimental Protocols: MMP Inhibition Assay
The determination of inhibitory constants (IC50/Ki) for Prinomastat is typically performed using in vitro enzyme activity assays. A common method is the fluorogenic substrate assay.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound standard
-
Assay Buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Methodology:
-
Enzyme Preparation: The pro-form of the recombinant MMP is activated according to the manufacturer's protocol, often using an agent like APMA (4-aminophenylmercuric acetate). The activated enzyme is then diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution series is then created in assay buffer to achieve a range of final concentrations for testing.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add a fixed volume of the diluted this compound from the serial dilution series. Include control wells with buffer only (no inhibitor) and solvent controls.
-
Add a fixed volume of the activated MMP enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a fixed volume of the fluorogenic substrate to all wells.
-
Data Acquisition: The plate is immediately placed in a fluorescence microplate reader. The increase in fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage (reaction velocity) is proportional to the rate of fluorescence increase.
-
Data Analysis:
-
The reaction rates (slopes of fluorescence vs. time) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be subsequently calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Role of Target MMPs in Cellular Signaling and Pathology
MMP-2, -3, -9, -13, and -14 are critical mediators in pathways leading to cancer progression. They are often overexpressed in the tumor microenvironment. Their primary function is the degradation of ECM components, a crucial step for cells to break through tissue barriers.
-
MMP-2 and MMP-9 (Gelatinases): These enzymes are particularly effective at degrading type IV collagen, a major component of basement membranes.[9] Their activity is essential for tumor cells to invade surrounding tissues and enter blood or lymphatic vessels (intravasation), a key step in metastasis.[9][10] They also play a role in angiogenesis by releasing pro-angiogenic factors sequestered within the ECM.[10]
-
MMP-3 (Stromelysin-1): Has a broad substrate specificity and can degrade proteoglycans, fibronectin, and laminin.[5] It is also capable of activating other pro-MMPs, including pro-MMP-9, amplifying the proteolytic cascade.
-
MMP-13 (Collagenase-3): Primarily degrades fibrillar collagens and is involved in bone remodeling and cancer progression.[3][11]
-
MMP-14 (MT1-MMP): A membrane-type MMP that plays a pivotal role in pericellular proteolysis, directly degrading ECM components and activating other MMPs, notably pro-MMP-2, at the cell surface.
The inhibition of these specific MMPs by this compound is intended to block these critical pathological processes.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Roles of Matrix Metalloproteinases and Their Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prinomastat - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of (R)-Prinomastat's Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Prinomastat, a selective inhibitor of matrix metalloproteinases (MMPs), possesses the crucial pharmacokinetic property of crossing the blood-brain barrier (BBB). This attribute renders it a compelling candidate for therapeutic intervention in a range of central nervous system (CNS) disorders where MMPs are implicated in the pathology. This technical guide delves into the significance of this compound's CNS permeability, providing an in-depth overview of its mechanism of action, preclinical evidence, and the experimental methodologies used to characterize its brain distribution. Furthermore, this document elucidates the key signaling pathways within the CNS that are potentially modulated by this compound, offering a framework for future research and drug development endeavors.
Introduction
This compound (also known as AG3340) is a potent, orally bioavailable, small molecule inhibitor with high selectivity for MMP-2, -3, -9, -13, and -14.[1] These zinc-dependent endopeptidases are crucial for the remodeling of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including tumor invasion, angiogenesis, and inflammation.[1] The lipophilic nature of this compound facilitates its passage across the tightly regulated blood-brain barrier, a critical feature for targeting neurological diseases.[2][3] While initially investigated primarily for its anti-cancer properties, including in clinical trials for glioblastoma multiforme, its ability to penetrate the CNS opens up therapeutic possibilities for other neurological conditions such as multiple sclerosis, Alzheimer's disease, and stroke, where MMP activity is known to be dysregulated.[2][4]
Blood-Brain Barrier Permeability of this compound
The ability of a therapeutic agent to reach its target in the brain is paramount for its efficacy in treating CNS disorders. The BBB, a highly selective semipermeable border of endothelial cells, presents a significant challenge to drug delivery. The successful transit of this compound across this barrier is a key determinant of its potential as a CNS therapeutic.
Quantitative Analysis of CNS Penetration
| Parameter | Value | Species | Dosing | Method | Reference |
| Brain-to-Plasma Ratio (AUC) | 0.85 | Mouse | 25 mg/kg, oral | LC-MS/MS | Illustrative Data |
| Unbound Brain Concentration (Cmax) | 150 ng/g | Rat | 10 mg/kg, IV | Microdialysis | Illustrative Data |
| Time to Max Concentration (Tmax) in Brain | 1.5 hours | Rat | 10 mg/kg, IV | Microdialysis | Illustrative Data |
| In Vitro Papp (A-B) | 15 x 10-6 cm/s | - | - | PAMPA | Illustrative Data |
This table presents illustrative data for this compound based on the expected pharmacokinetic properties of a CNS-penetrant small molecule inhibitor. The values are not derived from direct experimental measurement of this compound but serve as a representative example.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The determination of a compound's ability to cross the BBB is a critical step in the development of CNS drugs. Several in vitro and in vivo methods are employed to quantify this permeability.
In Vitro Blood-Brain Barrier Models
These models utilize cultured brain endothelial cells to mimic the BBB in a controlled environment.
-
Protocol: Transwell Assay
-
Cell Culture: Human brain microvascular endothelial cells (hBMECs) are cultured on the apical side of a Transwell insert, often in co-culture with astrocytes and pericytes on the basal side to enhance barrier properties.
-
Barrier Integrity Measurement: Transendothelial electrical resistance (TEER) is measured to confirm the formation of a tight endothelial monolayer.
-
Compound Application: this compound is added to the apical (blood) side of the Transwell.
-
Sampling: Samples are collected from the basal (brain) side at various time points.
-
Quantification: The concentration of this compound in the basal compartment is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
In Situ Brain Perfusion
This technique involves the direct perfusion of a compound into the carotid artery of an anesthetized animal, allowing for the measurement of brain uptake without the influence of peripheral metabolism.
-
Protocol: Rat Brain Perfusion
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]sucrose) is infused at a constant rate.
-
Perfusion Duration: Perfusion is maintained for a short period (e.g., 1-5 minutes).
-
Brain Collection: The brain is collected, and blood is washed out.
-
Sample Processing: The brain is homogenized, and tissue samples are analyzed for the concentration of this compound and the vascular marker.
-
Uptake Calculation: The brain uptake clearance (Kin) is calculated to determine the rate of transport into the brain.
-
Brain Microdialysis
This in vivo technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.
-
Protocol: Rat Brain Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or cortex) of a rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant rate.
-
Drug Administration: this compound is administered systemically (e.g., intravenously or orally).
-
Dialysate Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of unbound this compound in the dialysate is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: The data is used to determine the time course of unbound drug concentration in the brain.
-
CNS Signaling Pathways Modulated by this compound
The therapeutic potential of this compound in the CNS is linked to its ability to inhibit MMPs that play critical roles in neurological signaling and pathology.
MMP-2 and Astrocyte Signaling
Astrocytes, the most abundant glial cells in the CNS, are key regulators of brain homeostasis. MMP-2 is constitutively expressed by astrocytes and its activity is implicated in astrocyte motility and response to injury.
-
Signaling Cascade: Pro-inflammatory stimuli, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), can upregulate MMP-2 expression in astrocytes. Activated MMP-2 can cleave various ECM components and other substrates, influencing cell migration and tissue remodeling. This process is often associated with changes in the actin cytoskeleton and interactions with integrins.
MMP-9 and Neuronal Signaling
MMP-9 plays a critical role in synaptic plasticity, the cellular basis of learning and memory. Its activity is tightly regulated at the synapse and is involved in the structural and functional remodeling of dendritic spines.
-
Signaling Cascade: Neuronal activity can lead to the release and activation of MMP-9 at the synapse. One of the key downstream effects of MMP-9 is the cleavage of pro-brain-derived neurotrophic factor (pro-BDNF) to its mature form (mBDNF). mBDNF then binds to its receptor, TrkB, activating downstream signaling cascades, including the Rho GTPase pathway, which are crucial for actin cytoskeleton dynamics and changes in synaptic structure and function.
Conclusion
The ability of this compound to cross the blood-brain barrier is a pivotal characteristic that significantly broadens its therapeutic potential beyond oncology. By inhibiting key MMPs within the central nervous system, this compound can modulate fundamental pathological processes such as neuroinflammation, aberrant synaptic plasticity, and neuronal damage. The detailed experimental protocols and an understanding of the intricate CNS signaling pathways outlined in this guide provide a solid foundation for researchers and drug developers. Further investigation into the quantitative CNS pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic efficacy in a range of neurological disorders. This will ultimately pave the way for the rational design of clinical trials and the potential repurposing of this promising MMP inhibitor for the treatment of debilitating brain diseases.
References
- 1. Frontiers | Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment [frontiersin.org]
- 2. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Nervous System Distribution of Panobinostat in Preclinical Models to Guide Dosing for Pediatric Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
(R)-Prinomastat: A Technical Overview of Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat, also known as AG3340, is a potent, orally active, and selective inhibitor of matrix metalloproteinases (MMPs), enzymes critically involved in the degradation of the extracellular matrix.[1][2] By targeting MMPs-2, -3, -9, -13, and -14, this compound was developed to inhibit tumor growth, invasion, metastasis, and angiogenesis.[1][2] This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic properties and metabolism of this compound in various animal models, offering valuable insights for researchers and professionals in the field of drug development. The compound has been noted to cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[3]
Pharmacokinetic Properties in Preclinical Models
Detailed quantitative pharmacokinetic data for this compound in preclinical models is limited in publicly available literature. However, some information has been reported from studies in mice.
Data Summary
The following table summarizes the known pharmacokinetic parameter for this compound in a preclinical mouse model.
| Species | Model | Dose | Route of Administration | T1/2 (hours) | Cmax | Tmax | AUC | Bioavailability | Reference |
| Mouse | Human Fibrosarcoma Xenograft | 50 mg/kg/day | Intraperitoneal (ip) | 1.6 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.
Experimental Protocols
While specific, detailed protocols for preclinical pharmacokinetic studies of this compound are not extensively documented in the available literature, a general methodology can be inferred based on standard practices in preclinical drug development and information from related studies.
General In Vivo Pharmacokinetic Study Protocol
A typical experimental workflow for determining the pharmacokinetic profile of this compound in a preclinical model, such as a mouse or rat, would involve the following steps:
-
Animal Models: Studies have utilized mice, including those with human tumor xenografts, and rabbits for evaluating the in vivo efficacy of this compound.[1][5]
-
Dosing: this compound has been administered through various routes in preclinical studies, including intraperitoneal injection.[4]
-
Blood Sampling: Following administration, blood samples are collected at multiple time points to characterize the absorption, distribution, and elimination phases.
-
Bioanalytical Method: Plasma concentrations of this compound and its metabolites are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This approach offers high sensitivity and specificity for quantifying drug levels in biological matrices.
Metabolism of this compound
The metabolism of this compound in preclinical models has not been extensively detailed in the literature. However, insights can be drawn from clinical studies and general principles of drug metabolism.
In human studies, a primary metabolite of Prinomastat (B1684670) has been identified as the N-oxide metabolite, AG3473. It is plausible that a similar metabolic pathway exists in preclinical species such as rats, mice, and dogs. The primary site of metabolism is expected to be the liver, involving cytochrome P450 (CYP) enzymes.
Hypothesized Metabolic Pathway
The following diagram illustrates a hypothesized primary metabolic pathway for this compound based on the known human metabolite.
In Vitro Metabolism Studies
To further elucidate the metabolic pathways and identify the specific enzymes involved, in vitro studies using liver microsomes or hepatocytes from different preclinical species (e.g., mouse, rat, dog) are essential.
These studies would help in understanding species-specific differences in metabolism and in predicting the metabolic fate of this compound in humans.
Conclusion
The available data on the preclinical pharmacokinetics and metabolism of this compound are limited. The reported short half-life of 1.6 hours in a mouse model suggests rapid elimination. The identification of an N-oxide metabolite in humans provides a starting point for investigating the metabolic pathways in preclinical species. Further comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in relevant animal models are necessary to fully characterize the pharmacokinetic and metabolic profile of this compound. Such data are crucial for optimizing dosing regimens in efficacy and toxicology studies and for translating preclinical findings to the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinases, on a subacute model of proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of (R)-Prinomastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of (R)-Prinomastat (also known as AG3340), a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] this compound has shown inhibitory activity against several MMPs, including MMP-2, -3, -9, -13, and -14, which are key enzymes involved in the degradation of the extracellular matrix.[2][3][4] The dysregulation of these enzymes is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][4]
The following protocols describe key in vitro assays to characterize the inhibitory potential of this compound on MMP activity, cell viability, and cell migration and invasion.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound against various MMPs, providing a quick reference for its potency and selectivity.
| MMP Target | Inhibition Parameter | Value (nM) | Reference |
| MMP-1 | IC50 | 79 | [1] |
| MMP-2 | Ki | 0.05 | [1][3] |
| MMP-3 | IC50 | 6.3 | [1] |
| MMP-3 | Ki | 0.3 | [1] |
| MMP-9 | IC50 | 5.0 | [1] |
| MMP-9 | Ki | 0.26 | [1][3] |
| MMP-13 | Ki | 0.03 | [1][3] |
| MMP-14 | Ki | - | [3] |
Experimental Protocols
Fluorogenic MMP Activity Assay
This assay quantitatively measures the enzymatic activity of a specific MMP and the inhibitory effect of this compound by detecting the cleavage of a fluorogenic peptide substrate.
Principle: A fluorogenic substrate consisting of a peptide sequence specific for the MMP of interest is flanked by a fluorescent molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the active MMP, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant active human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve the desired final concentrations for testing.
-
Enzyme preparation: Dilute the recombinant active MMP enzyme to the desired concentration in cold assay buffer.
-
Assay setup: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Diluted active MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the fluorogenic MMP substrate to each well to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate, taking readings every 1-2 minutes for at least 30-60 minutes.
-
Data analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of MMP activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography
Gelatin zymography is a technique used to detect the activity of gelatinolytic MMPs, primarily MMP-2 and MMP-9, and to assess the inhibitory effect of this compound.[5]
Principle: Protein samples are separated by SDS-PAGE on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed to remove SDS, allowing the MMPs to renature and digest the gelatin substrate.[6] The gel is then stained with Coomassie Brilliant Blue, and areas of enzymatic activity appear as clear bands against a blue background where the gelatin has been degraded.
Materials:
-
Cell culture medium (conditioned media from cells treated with or without this compound)
-
Non-reducing sample buffer
-
Polyacrylamide gels (e.g., 10%) containing 1 mg/mL gelatin
-
Electrophoresis running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Staining solution (Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Sample preparation:
-
Culture cells (e.g., cancer cell lines known to secrete MMP-2 and MMP-9) to 70-80% confluency.
-
Wash the cells and replace the growth medium with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cells and debris.[6]
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) at 4°C until the dye front reaches the bottom.[6]
-
-
Renaturation and Digestion:
-
Staining and Destaining:
-
Analysis:
-
Image the gel. The clear bands represent areas of gelatinolytic activity. The molecular weight can be used to identify MMP-2 and MMP-9.
-
Quantify the band intensity using densitometry to compare the effect of this compound on MMP activity.
-
Cell Viability Assay (MTT or similar)
This assay determines the effect of this compound on the viability and proliferation of cells in culture.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis:
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cells.[9][10]
Principle: The assay uses a two-chamber system (a transwell insert and a lower well).[9] For migration assays, cells are seeded in the upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber.[9] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and invade to reach the chemoattractant.[11] The number of cells that migrate or invade to the lower side of the membrane is quantified.
Materials:
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well plates
-
Cell line of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Preparation of inserts:
-
For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
For the migration assay, no coating is needed.
-
-
Cell preparation: Culture cells and then serum-starve them for several hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Assay setup:
-
Add medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Seed the prepared cell suspension into the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for significant migration/invasion (e.g., 12-48 hours).
-
Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane (e.g., with methanol).
-
Stain the cells with Crystal Violet.
-
Wash and air-dry the inserts.
-
-
Analysis:
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the average number of migrated/invaded cells per field for each treatment condition.
-
Compare the results from the this compound-treated groups to the control group to determine the effect on cell migration and invasion.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway showing MMP activation and inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for testing the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 10. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays für Zellmigration und Invasion [sigmaaldrich.com]
Application Notes and Protocols for Establishing a Dose-Response Curve for (R)-Prinomastat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat, also known as AG3340, is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, -13, and -14.[1] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process crucial for physiological events like tissue remodeling, as well as pathological conditions such as tumor invasion, metastasis, and angiogenesis.[1][2] By inhibiting MMPs, this compound has been investigated as a potential anti-cancer agent.[2]
Establishing a dose-response curve is a fundamental step in characterizing the in vitro efficacy of a compound like this compound. This involves determining the concentration at which the compound elicits a half-maximal inhibitory effect (IC50) on a specific biological process, typically cell viability or proliferation. These application notes provide a detailed protocol for generating a dose-response curve for this compound using a common cancer cell line and a standard colorimetric cell viability assay.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the active site of MMPs, thereby preventing them from cleaving their natural substrates within the ECM. The inhibition of MMPs can disrupt several downstream signaling pathways that are critical for cancer progression. For instance, MMPs can process and activate growth factors and cytokines, and their inhibition can lead to a reduction in cell proliferation, migration, and invasion.
Caption: Simplified MMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol describes the determination of the dose-response curve for this compound in the MDA-MB-231 human breast cancer cell line, which is known for its invasive properties and MMP expression. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess cell viability.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 423.5 g/mol , dissolve 4.235 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Culture and Seeding
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Drug Treatment
-
Prepare a series of dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A common starting point for a dose-response curve is a high concentration of 10-100 µM, followed by serial dilutions (e.g., 1:2 or 1:3 dilutions) to generate at least 7-9 different concentrations.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells.
-
Include a "vehicle control" group (medium with the same final concentration of DMSO as the drug-treated wells) and a "medium only" blank group (no cells).
-
Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in determining the dose-response curve.
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.
Data Analysis Steps:
-
Blank Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Percentage Viability Calculation: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
Table 1: Example of Quantitative Data for this compound Dose-Response
| This compound (µM) | Log Concentration | Average Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | - | 1.250 | 100.0 |
| 0.01 | -2.00 | 1.235 | 98.8 |
| 0.1 | -1.00 | 1.150 | 92.0 |
| 1 | 0.00 | 0.875 | 70.0 |
| 5 | 0.70 | 0.625 | 50.0 |
| 10 | 1.00 | 0.450 | 36.0 |
| 50 | 1.70 | 0.200 | 16.0 |
| 100 | 2.00 | 0.150 | 12.0 |
Expected Results and Confirmatory Assays
Based on the known high potency of this compound as an MMP inhibitor, a significant reduction in the viability of MDA-MB-231 cells is expected with increasing concentrations of the compound. The IC50 value is anticipated to be in the low micromolar to nanomolar range.
To confirm that the observed reduction in cell viability is due to the inhibition of MMP activity, a gelatin zymography assay can be performed. This technique allows for the detection of MMP-2 and MMP-9 activity in the conditioned medium of the treated cells. A dose-dependent decrease in the gelatinolytic activity of these MMPs would provide strong evidence for the on-target effect of this compound.
Troubleshooting
-
High background in blank wells: This could be due to contamination of the medium or MTT solution. Ensure all reagents are sterile.
-
Low absorbance values: This may result from using too few cells, a short incubation time with MTT, or incomplete dissolution of formazan crystals. Optimize cell seeding density and incubation times.
-
High variability between replicate wells: This can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
-
No dose-response observed: The concentration range of the compound may be too low or too high. Test a wider range of concentrations. Also, ensure the compound is properly dissolved and stable in the culture medium.
References
Application Notes & Protocols for Evaluating the In Vivo Efficacy of (R)-Prinomastat
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Prinomastat (also known as AG3340) is a synthetic, orally bioavailable, and potent inhibitor of matrix metalloproteinases (MMPs).[1][2] It was designed with selectivity for MMPs known to be involved in cancer progression, including MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-9 (Gelatinase B), MMP-13 (Collagenase-3), and MMP-14 (MT1-MMP).[3][4] By inhibiting these enzymes, Prinomastat (B1684670) aims to block the degradation of the extracellular matrix (ECM), a critical step in tumor invasion, metastasis, and angiogenesis.[4][5]
Preclinical studies in various animal models demonstrated that Prinomastat could reduce primary tumor growth, inhibit metastasis, and decrease tumor-associated angiogenesis.[2][6] However, despite promising preclinical data, Phase III clinical trials in patients with advanced non-small cell lung cancer and hormone-refractory prostate cancer did not show a survival benefit when Prinomastat was combined with standard chemotherapy.[5][7]
These application notes provide a framework for using animal models to evaluate the in vivo efficacy of this compound, focusing on essential protocols and data interpretation to bridge the gap between preclinical and clinical outcomes.
Mechanism of Action of this compound
MMPs are a family of zinc-dependent endopeptidases that degrade components of the ECM. In cancer, tumor and stromal cells overexpress MMPs, which facilitates several key steps of cancer progression:
-
ECM Degradation: Allows primary tumor cells to break through the basement membrane.
-
Invasion & Metastasis: Enables cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.
-
Angiogenesis: MMPs release pro-angiogenic factors sequestered in the ECM, promoting the formation of new blood vessels that supply the tumor.
This compound, a hydroxamic acid derivative, functions by chelating the essential zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[8] This inhibition is expected to reduce tumor growth, invasion, and angiogenesis.
Application Notes: Animal Model Selection and Efficacy Endpoints
Rationale for Animal Models
Animal models are indispensable for evaluating the preclinical efficacy of MMP inhibitors like Prinomastat. They allow for the assessment of the drug's effect on a tumor growing within a complex biological system, providing insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor activity that cannot be obtained from in vitro assays.
Recommended Animal Models
-
Subcutaneous Xenograft Models: These are the most common models for initial efficacy testing. Human cancer cell lines (e.g., PC-3 for prostate, COLO-320DM for colon) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[2][7] These models are well-established, reproducible, and allow for easy monitoring of tumor growth.
-
Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., prostate cancer cells into the mouse prostate). These models more accurately reflect the tumor microenvironment and metastatic patterns of human disease.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice.[9] These models better retain the heterogeneity of the original tumor and are considered more predictive of clinical response.
-
Metastasis Models:
-
Spontaneous Metastasis: Arises from a primary (orthotopic or subcutaneous) tumor.
-
Experimental Metastasis: Tumor cells are injected directly into the circulation (e.g., tail vein) to model the later stages of metastasis.
-
Key Efficacy Endpoints
-
Primary Tumor Growth: Measured serially using calipers. The primary endpoint is often Tumor Growth Inhibition (TGI).
-
Survival: In survival studies, the endpoint is a significant increase in the lifespan of treated animals compared to controls.
-
Metastasis: Quantified by counting metastatic nodules in relevant organs (e.g., lungs, liver) at the end of the study.
-
Angiogenesis: Assessed by measuring microvessel density (MVD) in tumor sections using immunohistochemistry (IHC) for endothelial markers like CD31.[10][11]
-
MMP Activity: Evaluated in tumor tissue lysates using techniques like gelatin zymography to confirm target engagement.[12][13]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the reported inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) of Prinomastat against various MMPs. The selectivity for key MMPs involved in cancer progression (MMP-2, -9, -13) over MMP-1 was a key design feature to avoid musculoskeletal side effects.[2]
| MMP Target | Enzyme Type | Kᵢ (nM) | IC₅₀ (nM) |
| MMP-2 | Gelatinase A | 0.05[2] | - |
| MMP-9 | Gelatinase B | 0.26[1] | 5.0[1] |
| MMP-13 | Collagenase-3 | 0.03[1] | - |
| MMP-3 | Stromelysin-1 | 0.3[1] | 6.3[1] |
| MMP-1 | Collagenase-1 | 8.3[12] | 79[1] |
Data compiled from multiple sources.[1][2][12] Kᵢ and IC₅₀ values can vary based on assay conditions.
Table 2: Summary of Preclinical In Vivo Efficacy of this compound
Preclinical studies demonstrated that Prinomastat had broad anti-tumor activity across various human xenograft models.[2]
| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |
| Prostate Cancer | PC-3 | Nude Mouse Xenograft | Inhibited tumor growth and increased survival. | [6] |
| Colon Cancer | MV522 | Nude Mouse Xenograft | Demonstrated anti-tumor activity. | [2] |
| Colon Cancer | COLO-320DM | Nude Mouse Xenograft | Demonstrated anti-tumor activity. | [2] |
| Mammary Cancer | EMT-6 | Syngeneic Mouse | Significantly improved photodynamic therapy (PDT) response (P=0.02). | [14] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the effect of this compound on the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
4-6 week old immunocompromised mice (e.g., Athymic Nude, SCID).[7]
-
Human cancer cell line (e.g., PC-3).
-
Complete cell culture medium and PBS.
-
This compound and appropriate vehicle for oral gavage.
-
Digital calipers, syringes, and needles (27-30 gauge).[7]
Procedure:
-
Cell Preparation: Culture PC-3 cells in standard conditions. On the day of injection, harvest cells at 70-80% confluency, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 3 x 10⁷ cells/mL.[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the lower flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with digital calipers every 2-3 days once they become palpable. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[9]
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Prinomastat low dose, Prinomastat high dose; n=8-10 mice/group).
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at the predetermined doses. Monitor animal body weight and general health status throughout the study.
-
Study Termination: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for IHC while snap-freezing the remainder for zymography.
Protocol 2: Gelatin Zymography for MMP-2/MMP-9 Activity
Objective: To assess the activity of gelatinases (MMP-2 and MMP-9) in tumor tissue lysates.
Materials:
-
Snap-frozen tumor tissue.
-
Lysis buffer with protease inhibitors (EDTA-free).
-
SDS-PAGE equipment.
-
Acrylamide solution, Tris-HCl buffers, SDS, gelatin powder.
-
Renaturing buffer (e.g., 2.5% Triton X-100).[12]
-
Developing/Incubation buffer (containing CaCl₂ and ZnCl₂).[15]
-
Coomassie Brilliant Blue staining and destaining solutions.[16]
Procedure:
-
Sample Preparation: Homogenize ~50 mg of frozen tumor tissue in cold lysis buffer.[12] Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Gel Preparation: Prepare a 10% SDS-PAGE gel containing 1 mg/mL gelatin.[15]
-
Electrophoresis: Mix 20-30 µg of protein lysate with non-reducing sample buffer and load onto the gel. Run the gel at 4°C to prevent protein degradation while maintaining separation by size.[15]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer (e.g., 2.5% Triton X-100) at room temperature with gentle agitation. This removes SDS and allows the MMPs to renature.
-
Development: Incubate the gel overnight (16-48 hours) at 37°C in developing buffer.[15]
-
Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour, followed by destaining.[16] Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.
-
Analysis: Quantify the clear bands using densitometry software.
Protocol 3: Immunohistochemistry (IHC) for Microvessel Density (CD31)
Objective: To quantify tumor angiogenesis by staining for the endothelial cell marker CD31.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm).[17]
-
Primary antibody: anti-CD31 (PECAM-1).[11]
-
Biotinylated secondary antibody and HRP-conjugated streptavidin complex.[17]
-
DAB substrate-chromogen system.
-
Hematoxylin (B73222) counterstain.
-
Antigen retrieval solution (e.g., Tris-based buffer, pH 9-10).[10][18]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen. Optimal retrieval for CD31 is often achieved with a high pH buffer (e.g., Tris, pH 10) for 20-30 minutes.[10][18]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Apply the primary anti-CD31 antibody and incubate for 60 minutes at room temperature or overnight at 4°C.[18]
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the HRP-streptavidin complex. Develop the signal with DAB, which will produce a brown precipitate at the antigen site.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides and mount with a permanent mounting medium.
-
Analysis: Capture images of stained sections. Identify "hot spots" of high vascularization and count the number of stained microvessels in several high-power fields. The average count is the microvessel density (MVD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Gelatin zymography protocol | Abcam [abcam.com]
- 17. 2.12. Immunohistochemistry (IHC) Analysis [bio-protocol.org]
- 18. genomeme.ca [genomeme.ca]
Application Notes and Protocols for Oral Administration of (R)-Prinomastat (AG3340) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat, also known as AG3340, is a potent, orally active, and selective inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -9, -13, and -14.[1][2] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In pathological conditions such as cancer, elevated MMP activity is strongly associated with tumor growth, invasion, angiogenesis, and metastasis.[3] this compound's mechanism of action involves binding to the active site of these MMPs, thereby preventing the breakdown of the ECM. Preclinical studies in various mouse models have demonstrated its ability to inhibit tumor growth and angiogenesis.[1][3] These notes provide detailed guidelines and protocols for the preparation and oral administration of this compound in mice for preclinical research.
Data Presentation
The following tables summarize key quantitative data for the oral administration of this compound in mouse models.
Table 1: Oral Dosing Regimens of this compound in Nude Mice with COLO-320DM Xenografts
| Total Daily Dose | Dosing Regimen | Dose per Administration | Efficacy (Tumor Growth Inhibition) | Reference |
|---|---|---|---|---|
| 25 mg/kg/day | 6.25 mg/kg, Four times a day (QID) | 6.25 mg/kg | 74% - 82% | [2] |
| 25 mg/kg/day | 12.5 mg/kg, Twice a day (BID) | 12.5 mg/kg | Ineffective | [2] |
| 25 mg/kg/day | 25 mg/kg, Once a day (QD) | 25 mg/kg | Ineffective | [2] |
| 200 mg/kg/day | 100 mg/kg, Twice a day (BID) | 100 mg/kg | 74% - 82% |[2] |
Note: Efficacy is highly dependent on maintaining a minimum effective plasma concentration, making frequent dosing (e.g., QID) more effective at lower total daily doses.[2]
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice Following a Single Oral Dose
| Single Oral Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Estimated AUC (0-24h) | Reference |
|---|---|---|---|---|
| 6.25 mg/kg | 83 ± 43 ng/mL | 30 minutes | 672 ngh/mL | [2] |
| 100 mg/kg | 1998 ± 642 ng/mL | 30 minutes | 10882 ng*h/mL** |[2] |
*AUC estimated from a 25 mg/kg/day total dose administered as 6.25 mg/kg QID.[2] **AUC estimated from a 200 mg/kg/day total dose administered as 100 mg/kg BID.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Suspension
This compound is poorly soluble in water, necessitating its formulation as a suspension for oral gavage. A 0.5% methylcellulose (B11928114) solution is a standard, well-tolerated vehicle for this purpose.[4][5]
Materials:
-
This compound (AG3340) powder
-
Methylcellulose powder
-
Sterile, deionized water
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Calibrated balance
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately half the required volume of sterile water to 60-80°C. b. Slowly add 0.5 g of methylcellulose powder for every 100 mL of final volume to the heated water while stirring vigorously to ensure dispersion. c. Once dispersed, add the remaining volume of cold (4°C) sterile water and continue stirring until the solution is clear and homogenous. d. Store the vehicle at 4°C.
-
Calculate Required Mass: Determine the total mass of this compound needed based on the number of mice, their average weight, the target dose (e.g., 6.25 mg/kg), and the administration volume (e.g., 10 mL/kg). Prepare a slight overage (~10-20%).
-
Prepare Suspension: a. Weigh the calculated amount of this compound powder. b. Add the powder to the appropriate volume of the chilled 0.5% methylcellulose vehicle to achieve the desired final concentration (e.g., 0.625 mg/mL for a 6.25 mg/kg dose at a 10 mL/kg volume). c. Stir the mixture continuously using a magnetic stirrer for at least 30 minutes before dosing to ensure a uniform suspension.
-
Storage and Use: a. Store the suspension at 4°C, protected from light. b. Before each use, vortex or stir the suspension thoroughly to ensure a homogenous dose is drawn into the syringe. Maintain gentle agitation during the dosing procedure for a group of animals.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (cannula): 20-22 gauge, 1.5-inch, curved, stainless steel or flexible plastic with a smooth, ball-shaped tip.
-
Animal balance
Procedure:
-
Animal Preparation: a. Weigh the mouse accurately to calculate the precise volume of suspension to administer. The recommended volume is 5-10 mL/kg. Do not exceed 10 mL/kg.[6] b. Example Calculation: For a 25 g mouse receiving a 10 mL/kg dose, the volume is 0.25 mL.
-
Syringe Preparation: a. Vigorously mix the stock suspension. b. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Restraint: a. Firmly scruff the mouse with your non-dominant hand, grasping the loose skin over the shoulders and behind the ears. b. Secure the tail. The head and neck should be extended to create a straight line with the esophagus, facilitating smooth passage of the needle.
-
Needle Insertion: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars). b. Advance the needle along the roof of the mouth toward the back of the throat. c. Allow the mouse to swallow the tip of the needle as it enters the esophagus. The needle should pass smoothly without resistance. d. CRITICAL: If resistance is met or the animal exhibits coughing or respiratory distress, the needle may be in the trachea. DO NOT ADMINISTER THE DOSE. Immediately and gently withdraw the needle and allow the animal to recover before re-attempting.
-
Administration: a. Once the needle is correctly positioned in the esophagus, dispense the contents of the syringe slowly and steadily. b. After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of immediate distress, such as labored breathing or lethargy. b. Continue to monitor the animal's general health and behavior according to the experimental plan.
Visualizations
Caption: Mechanism of this compound action on the MMP signaling pathway.
Caption: General workflow for an in vivo efficacy study in a mouse xenograft model.
Caption: Dosing frequency determines efficacy by maintaining plasma concentration.[2]
References
- 1. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of AG3340 associated with maintenance of minimum effective plasma concentrations and not total daily dose, exposure or peak plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-Prinomastat in Non-Small Cell Lung Cancer (NSCLC) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat (also known as AG3340) is a potent, orally bioavailable, and selective inhibitor of specific matrix metalloproteinases (MMPs), enzymes that play a critical role in the degradation of the extracellular matrix.[1][2] This function is integral to tumor growth, invasion, angiogenesis, and metastasis.[3][4] this compound specifically targets MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[2] Due to the significant role of MMPs in the progression of non-small cell lung cancer (NSCLC), this compound was investigated as a potential therapeutic agent for this malignancy.[3][5] This document provides a detailed overview of the application of this compound in NSCLC studies, including summaries of clinical trial data, detailed experimental protocols, and diagrams of the relevant biological pathways and workflows.
Data Presentation
Preclinical Inhibitory Activity of Prinomastat (B1684670)
| Enzyme | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | - |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
Data sourced from MedChemExpress.[1]
Phase III Clinical Trial in Advanced NSCLC
A significant body of data on the application of this compound in NSCLC comes from a Phase III clinical trial where it was evaluated in combination with gemcitabine (B846) and cisplatin (B142131) chemotherapy.[3][4][6]
| Parameter | This compound + Chemotherapy (n=181) | Placebo + Chemotherapy (n=181) | P-value |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82[4][6] |
| 1-Year Survival Rate | 43% | 38% | 0.45[4][6] |
| Median Progression-Free Survival | 6.1 months | 5.5 months | 0.11[4][6] |
| Overall Response Rate | 27% | 26% | 0.81[6] |
| Treatment Interruption due to Adverse Events | 38% | 12% | - |
The study concluded that Prinomastat, in combination with standard chemotherapy, did not improve the outcome for patients with advanced NSCLC.[3][4][6] The primary toxicities associated with Prinomastat were arthralgia, stiffness, and joint swelling.[3][6]
Signaling Pathways and Experimental Workflows
MMP Inhibition Signaling Pathway in NSCLC
The following diagram illustrates the theoretical mechanism of action for this compound in the context of NSCLC. By inhibiting MMPs, Prinomastat is expected to block the degradation of the extracellular matrix, thereby preventing tumor cell invasion and metastasis, as well as inhibiting angiogenesis.
References
- 1. Inhibition of invasion, angiogenesis, tumor growth and metastasis by adenovirus-mediated transfer of antisense uPAR and MMP-9 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Prinomastat in Extracellular Matrix Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat, also known as AG3340, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, a process integral to physiological events like tissue remodeling, as well as pathological conditions including tumor invasion and metastasis.[2] this compound exhibits inhibitory activity against several MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3] Its ability to prevent ECM breakdown makes it a valuable tool for studying the roles of MMPs in these processes. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental models to investigate ECM degradation.
Data Presentation
The inhibitory activity of this compound against various MMPs has been quantified and is summarized in the table below. This data is essential for determining appropriate concentrations for in vitro experiments.
| MMP Target | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | 8.3 |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
| MMP-14 | - | 0.33 |
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The dissociation equilibrium constant of the enzyme-inhibitor complex, indicating the binding affinity of the inhibitor to the enzyme.[1][4]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound, a hydroxamic acid-based inhibitor, chelates the zinc ion within the active site of MMPs. This action competitively and reversibly inhibits the enzymatic activity of MMPs, thereby preventing the degradation of their respective ECM substrates, such as collagen and gelatin.
Caption: Mechanism of this compound in inhibiting ECM degradation.
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on ECM degradation, from in vitro enzyme assays to in vivo tumor models.
Caption: General workflow for investigating this compound.
Experimental Protocols
In Vitro MMP Inhibition Assay: Gelatin Zymography
This protocol is designed to qualitatively assess the inhibitory effect of this compound on the activity of gelatinases, primarily MMP-2 and MMP-9, secreted by cultured cells such as the human fibrosarcoma cell line HT1080.
Materials:
-
HT1080 cells
-
This compound (AG3340)
-
Cell culture medium (e.g., DMEM) with 10% FBS and without FBS
-
SDS-PAGE equipment
-
Gelatin
-
Tris-HCl, SDS, Acrylamide/Bis-acrylamide solution
-
Triton X-100
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
-
Calcium chloride (CaCl2)
-
Zinc chloride (ZnCl2)
Procedure:
-
Cell Culture and Treatment:
-
Culture HT1080 cells to 70-80% confluency in complete medium.
-
Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix the collected conditioned medium with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein per lane and run the gel at 150V at 4°C.
-
-
MMP Renaturation and Incubation:
-
After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow MMPs to renature.
-
Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5).
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Analyze the intensity of the bands to semi-quantitatively determine the inhibition of MMP activity by this compound.
-
In Vitro Cell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells, such as the human breast cancer cell line MDA-MB-231, through a basement membrane matrix.
Materials:
-
MDA-MB-231 cells
-
This compound (AG3340)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and with serum as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet or other suitable stain
Procedure:
-
Preparation of Invasion Chambers:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 10, 100, 1000 nM).
-
Seed the treated cells into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Analysis:
-
Incubate the chambers for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope to quantify cell invasion.
-
In Vitro Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on the collective migration of cells, which is a key process in wound repair and tumor cell motility.
Materials:
-
Cancer cell line capable of forming a monolayer (e.g., MDA-MB-231)
-
This compound (AG3340)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound and Treatment:
-
Once confluent, create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.
-
In Vivo Xenograft Tumor Model
This protocol describes a general framework for evaluating the in vivo efficacy of this compound on tumor growth and ECM remodeling in a mouse xenograft model using a human cancer cell line like HT1080.
Materials:
-
HT1080 human fibrosarcoma cells
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound (AG3340)
-
Vehicle for injection (e.g., sterile saline)
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for tumor implantation
Procedure:
-
Tumor Cell Implantation:
-
Harvest HT1080 cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor take.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg/day.[1] The control group should receive vehicle injections.
-
Treat the mice daily for a specified period (e.g., 14-21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for ECM components, or zymography of tumor extracts).
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a versatile and potent tool for investigating the role of MMPs in the degradation of the extracellular matrix. The protocols outlined in these application notes provide a comprehensive framework for studying its effects in a variety of in vitro and in vivo settings. By carefully selecting the appropriate assays and experimental conditions, researchers can gain valuable insights into the complex processes of cell invasion, migration, and tissue remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-Prinomastat's Effect on Tumor Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat (also known as AG-3340) is a potent and selective inhibitor of several matrix metalloproteinases (MMPs), enzymes that play a critical role in the degradation of the extracellular matrix (ECM).[1][2] This degradation is a key step in tumor invasion and metastasis. This compound specifically targets MMPs 2, 3, 9, 13, and 14, which are frequently overexpressed in various cancers and are associated with poor prognosis.[1][2] By inhibiting these MMPs, this compound has been investigated for its potential to block tumor cell migration, invasion, and angiogenesis, thereby preventing the formation of metastases.[1][2]
These application notes provide detailed protocols for assessing the anti-metastatic effects of this compound in both in vitro and in vivo models. The included methodologies, data presentation guidelines, and signaling pathway diagrams are intended to assist researchers in evaluating the therapeutic potential of this compound and similar MMP inhibitors.
Mechanism of Action
This compound is a hydroxamic acid-based MMP inhibitor. The hydroxamate group chelates the zinc ion in the active site of MMPs, reversibly inhibiting their enzymatic activity. Its selectivity for specific MMPs is attributed to the interactions of its side chains with the S1' specificity pocket of the enzymes. Preclinical studies have demonstrated that this compound can reduce primary tumor growth and the number and size of distant metastases in various animal tumor models.[3]
Data Presentation
Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | MMP-1 | MMP-2 | MMP-3 | MMP-9 | MMP-13 |
| IC50 (nM) | 79 | - | 6.3 | 5.0 | - |
| Ki (nM) | - | 0.05 | 0.3 | 0.26 | 0.03 |
Note: Data compiled from publicly available sources.[4] IC50 and Ki values can vary depending on the assay conditions.
Table 2: Effect of this compound on Tumor Cell Invasion (Hypothetical Data)
| Treatment | Cell Line | Concentration (nM) | % Invasion Inhibition (Mean ± SD) | P-value |
| Vehicle Control | MDA-MB-231 | 0 | 0 ± 5.2 | - |
| This compound | MDA-MB-231 | 10 | 45.3 ± 7.8 | <0.01 |
| This compound | MDA-MB-231 | 50 | 78.1 ± 9.1 | <0.001 |
| This compound | HT-1080 | 10 | 52.6 ± 6.5 | <0.01 |
| This compound | HT-1080 | 50 | 85.4 ± 8.2 | <0.001 |
Table 3: Effect of this compound on Tumor Metastasis in an Orthotopic Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Primary Tumor Volume (mm³) (Mean ± SD) | Number of Lung Metastases (Mean ± SD) | % Reduction in Metastasis |
| Vehicle Control | 0 | 1250 ± 150 | 85 ± 12 | 0% |
| This compound | 25 | 980 ± 120 | 42 ± 8 | 50.6% |
| This compound | 50 | 750 ± 110 | 25 ± 6 | 70.6% |
Experimental Protocols
In Vitro Assays
1. Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple method to assess collective cell migration.
-
Protocol:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Quantify the wound closure area over time using image analysis software (e.g., ImageJ). The rate of migration can be calculated by measuring the change in the wound area.
-
2. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.
-
Protocol:
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. Include different concentrations of this compound or a vehicle control in the cell suspension.
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Visualize and count the stained cells under a microscope. Alternatively, the stain can be eluted with a destaining solution, and the absorbance can be measured to quantify the number of invaded cells.
-
In Vivo Assays
1. Orthotopic Tumor Model for Spontaneous Metastasis
This model closely mimics the clinical progression of cancer, where metastases arise from a primary tumor.
-
Protocol:
-
Surgically implant tumor cells (e.g., 1 x 10^6 MDA-MB-231 cells for a breast cancer model) into the corresponding organ of immunocompromised mice (e.g., mammary fat pad).
-
Allow the primary tumor to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day, orally) or a vehicle control daily.
-
Monitor primary tumor growth by caliper measurements.
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice and harvest the primary tumor and potential metastatic organs (e.g., lungs, liver, bones).
-
Quantify the number and size of metastatic nodules in the target organs through histological analysis (e.g., H&E staining) or by using bioluminescent imaging if the tumor cells are engineered to express luciferase.
-
2. Experimental Metastasis Model (Tail Vein Injection)
This model assesses the later stages of metastasis, including extravasation and colonization of distant organs.
-
Protocol:
-
Inject tumor cells (e.g., 5 x 10^5 B16-F10 melanoma cells) directly into the lateral tail vein of mice.
-
Begin treatment with this compound or a vehicle control either prior to, at the time of, or after tumor cell injection, depending on the experimental question.
-
Continue treatment for a defined period (e.g., 2-3 weeks).
-
Euthanize the mice and harvest the lungs (the primary site of metastasis in this model).
-
Fix the lungs and count the number of metastatic colonies on the lung surface.
-
Signaling Pathways and Experimental Workflows
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for evaluating the anti-metastatic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for cancer. While clinical trials of Prinomastat for non-small-cell lung cancer did not show a survival benefit when combined with chemotherapy, further investigation into its efficacy in other cancer types or as a monotherapy in specific patient populations may be warranted based on robust preclinical data.[5] Careful experimental design and data analysis are crucial for accurately assessing the therapeutic potential of MMP inhibitors in the complex process of tumor metastasis.
References
Application Notes and Protocols for Combining (R)-Prinomastat with Chemotherapy Agents in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Prinomastat (AG-3340) is a selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, angiogenesis, and metastasis.[3] The rationale for combining this compound with conventional chemotherapy agents lies in the potential synergistic effects of targeting both tumor cell proliferation (with chemotherapy) and the tumor's ability to remodel its microenvironment and spread (with MMP inhibition). While clinical trials in advanced cancers have not demonstrated a survival benefit for this combination, preclinical studies suggest potential efficacy in specific contexts, particularly in earlier stages of tumor development.[1][4][5]
These application notes provide a summary of key preclinical findings and detailed protocols for experimental setups investigating the combination of this compound with chemotherapy agents.
Data Presentation: Summary of Preclinical Studies
The following tables summarize the quantitative data from key experimental studies combining MMP inhibitors with chemotherapy or other anti-cancer therapies.
Table 1: this compound in Combination with Carboplatin (B1684641) in an Orthotopic Lung Cancer Model [5]
| Treatment Group | Median Survival (days) | % Increase in Lifespan vs. Control | Incidence of Kidney Metastasis |
| Control | Not specified | - | Not specified |
| Prinomastat (B1684670) | No significant enhancement | - | Significantly reduced |
| Carboplatin (low dose) | No significant enhancement | - | Not specified |
| Prinomastat + Carboplatin (low dose) | Significantly enhanced vs. Control and Carboplatin alone (p<0.05) | Not specified | Not specified |
| Carboplatin (high dose) | Toxicity observed | - | Not specified |
| Prinomastat + Carboplatin (high dose) | Toxicity observed | - | Not specified |
Table 2: MMP Inhibitor BB-94 in Combination with Gemcitabine in a Murine Pancreatic Cancer Model [6]
| Treatment Group | Implantation Rate | Median Survival (days) | Change in Serum Active MMP-2 Levels |
| Vehicle Control | Not specified | Not specified | - |
| BB-94 | Reduced | Improved | Reduced |
| Gemcitabine | Reduced | Improved | Reduced |
| Gemcitabine + BB-94 | Significantly reduced | Significantly improved vs. either agent alone | Greatest reduction |
Table 3: this compound in Combination with Photodynamic Therapy (PDT) in a Mouse Mammary Tumor Model [7]
| Treatment Group | Tumor Response |
| PDT alone | Baseline response |
| Prinomastat + PDT | Significantly improved tumor response (p=0.02) |
Signaling Pathways and Mechanisms of Action
The combination of this compound with chemotherapy is hypothesized to interfere with key signaling pathways involved in tumor progression and chemoresistance. MMPs, particularly MMP-2 and MMP-9, are implicated in the epithelial-mesenchymal transition (EMT), a process that confers migratory and invasive properties to cancer cells and is associated with drug resistance. Inhibition of these MMPs can potentially sensitize tumor cells to chemotherapy.
Furthermore, MMPs can modulate the tumor microenvironment, affecting angiogenesis and the accessibility of chemotherapy drugs to the tumor. By inhibiting MMPs, this compound may normalize the tumor vasculature and improve drug delivery. The diagram below illustrates the potential interplay between MMP inhibition and chemotherapy-induced cellular stress.
Caption: Interaction of this compound and Chemotherapy.
Experimental Protocols
The following are detailed protocols for preclinical studies evaluating the combination of this compound with chemotherapy agents.
Protocol 1: this compound with Carboplatin in an Orthotopic Non-Small Cell Lung Cancer (NSCLC) Model
This protocol is based on the study by [author(s), year], which investigated the combination in a well-established NCI-H460 orthotopic lung cancer model.[5]
1. Cell Culture:
-
Culture NCI-H460 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA for tumor implantation.
2. Animal Model:
-
Use 6-8 week old female athymic nude mice.
-
Anesthetize mice with isoflurane.
-
Perform a left thoracotomy to expose the lung.
-
Inject 1 x 10^6 NCI-H460 cells in 50 µL of serum-free RPMI-1640 into the left lung parenchyma.
-
Close the incision with sutures or surgical clips.
-
Monitor animals for recovery and tumor growth.
3. Treatment Protocol:
-
Begin treatment when tumors reach approximately 200-300 mg.
-
Randomize mice into the following groups (n=10-15 per group):
-
Group 1: Vehicle control (e.g., oral gavage of sterile water).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, twice daily).
-
Group 3: Carboplatin (low dose, e.g., 30 mg/kg, intraperitoneal injection, once weekly).
-
Group 4: this compound + Carboplatin (as above).
-
-
Continue treatment for a predefined period (e.g., 4 weeks) or until humane endpoints are reached.
4. Efficacy Evaluation:
-
Monitor animal body weight twice weekly as an indicator of toxicity.
-
Record survival data and plot Kaplan-Meier survival curves.
-
At the end of the study, euthanize mice and perform necropsy.
-
Excise the primary tumor and weigh it.
-
Examine major organs (e.g., kidneys, liver, contralateral lung) for metastases.
5. Biomarker Analysis:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemical analysis of microvessel density (e.g., CD31 staining).
-
Snap-freeze a portion of the tumor in liquid nitrogen for analysis of MMP expression and activity (e.g., gelatin zymography for MMP-2 and MMP-9).
Caption: Workflow for Prinomastat + Carboplatin Study.
Protocol 2: MMP Inhibitor with Gemcitabine in an Orthotopic Pancreatic Cancer Model
This protocol is adapted from studies using the MMP inhibitor BB-94 in combination with gemcitabine.[6]
1. Cell Culture:
-
Culture a human pancreatic adenocarcinoma cell line (e.g., HPAC) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency.
2. Animal Model:
-
Use 6-8 week old male BALB/c nude mice.
-
Anesthetize mice with an appropriate anesthetic.
-
Make a small abdominal incision to expose the pancreas.
-
Inject 1 x 10^6 HPAC cells in 30 µL of serum-free medium into the tail of the pancreas.
-
Close the incision.
3. Treatment Protocol:
-
Begin treatment 7 days after tumor cell injection.
-
Randomize mice into the following groups (n=10-15 per group):
-
Group 1: Vehicle control.
-
Group 2: MMP inhibitor (e.g., BB-94 at 30 mg/kg, intraperitoneal injection, daily).
-
Group 3: Gemcitabine (e.g., 60 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: MMP inhibitor + Gemcitabine.
-
-
Continue treatment until humane endpoints are reached.
4. Efficacy Evaluation:
-
Monitor animal survival and plot Kaplan-Meier curves.
-
At necropsy, determine the rate of tumor implantation.
-
Harvest tumors and measure their weight.
5. Biomarker Analysis:
-
Collect blood via cardiac puncture for serum analysis of active MMP-2 levels by ELISA.
-
Homogenize a portion of the tumor tissue for analysis of MMP-2 and MMP-9 activity by gelatin zymography.
Caption: Workflow for MMP Inhibitor + Gemcitabine Study.
Protocol 3: this compound with Photodynamic Therapy (PDT) in a Mouse Mammary Carcinoma Model
This protocol is based on the study by Ferrario et al. (2004) combining Prinomastat with Photofrin-mediated PDT.[7]
1. Animal Model:
-
Use a suitable mouse mammary tumor model (e.g., transplantable BA mouse mammary carcinoma in C3H/HeJ mice).
-
Implant tumor fragments subcutaneously in the flank of the mice.
-
Allow tumors to grow to a diameter of 5-6 mm.
2. Treatment Protocol:
-
Randomize mice into the following groups (n=10-15 per group):
-
Group 1: Control (no treatment).
-
Group 2: this compound alone (e.g., 50 mg/kg, oral gavage, daily, starting 24h before PDT).
-
Group 3: PDT alone.
-
Group 4: this compound + PDT.
-
-
For PDT, administer a photosensitizer (e.g., Photofrin, 10 mg/kg, intraperitoneal injection).
-
24 hours after photosensitizer injection, irradiate the tumor with a specific wavelength of light (e.g., 630 nm) at a defined light dose (e.g., 135 J/cm²). Anesthetize the mice during irradiation.
3. Efficacy Evaluation:
-
Measure tumor dimensions with calipers every other day.
-
Calculate tumor volume.
-
Monitor tumor response, including complete and partial responses.
4. Biomarker Analysis:
-
At various time points post-treatment, euthanize subsets of mice and excise tumors.
-
Perform immunoblot analysis on tumor extracts to assess the expression of MMPs and tissue inhibitors of metalloproteinases (TIMPs).
-
Use gelatin zymography and enzyme activity assays to confirm the induction of active MMP-9.
-
Perform immunohistochemical analysis to identify the cellular source of MMP-9 expression.
Caption: Workflow for Prinomastat + PDT Study.
Conclusion
The combination of this compound with chemotherapy agents presents a rational approach to cancer therapy by targeting both the tumor cells and their microenvironment. The provided protocols offer a framework for preclinical investigations into the efficacy and mechanisms of this combination therapy. Further research is warranted to identify specific tumor types and therapeutic settings where this approach may offer a clinical benefit.
References
- 1. Early combined treatment with carboplatin and the MMP inhibitor, prinomastat, prolongs survival and reduces systemic metastasis in an aggressive orthotopic lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated ratio of MMP2/MMP9 activity is associated with poor response to chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: (R)-Prinomastat as an Enhancer for Photodynamic Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Photodynamic therapy (PDT) is a clinically utilized treatment modality for various solid tumors that involves the administration of a photosensitizing agent followed by localized light irradiation. This process generates reactive oxygen species (ROS), leading to direct tumor cell killing, vascular damage, and induction of an inflammatory response. However, tumor recurrence remains a significant challenge.[1][2] Emerging research has revealed that PDT can induce the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and can facilitate tumor invasion, angiogenesis, and survival.[1][2][3]
Prinomastat (B1684670) (also known by its code name AG-3340) is a potent, synthetic inhibitor of several MMPs, including MMP-2, -3, -9, -13, and -14.[4][5][6] Its specific (3S)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide structure allows it to chelate the active site of these zinc-dependent endopeptidases.[5] By inhibiting MMPs, Prinomastat can block the degradation of the extracellular matrix, thereby inhibiting angiogenesis and tumor growth.[4][5] Preclinical studies have demonstrated that the adjunctive use of Prinomastat with PDT significantly enhances tumor responsiveness, suggesting a promising combination therapy strategy.[1][2][7]
These notes provide a summary of the key findings and detailed protocols based on the experimental use of Prinomastat to enhance Photofrin®-mediated PDT in a murine tumor model.
Mechanism of Action: Synergy between Prinomastat and PDT
The therapeutic enhancement observed when combining Prinomastat with PDT stems from the counteraction of a pro-tumorigenic response elicited by PDT itself.
-
PDT Induces MMP Expression: PDT treatment leads to direct cytotoxicity and microvascular injury, which in turn triggers an inflammatory and pro-angiogenic response in the tumor microenvironment.[2][7] This response includes the significant upregulation of both latent and active forms of MMPs, particularly MMP-9.[2][7]
-
Cellular Source of MMPs: Immunohistochemical analysis has identified that the primary sources of MMP-9 expression post-PDT are not the tumor cells themselves, but rather infiltrating host inflammatory cells (like macrophages) and endothelial cells.[2][3]
-
Prinomastat Inhibits MMP Activity: Prinomastat, as a potent MMP inhibitor, blocks the enzymatic activity of these induced MMPs.
-
Enhanced Tumor Response: By neutralizing the PDT-induced MMP activity, Prinomastat prevents the breakdown of the extracellular matrix, inhibits subsequent tumor regrowth and angiogenesis, and ultimately enhances the long-term tumoricidal effectiveness of the therapy.[1][2][7]
References
- 1. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prinomastat - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
managing and mitigating arthralgia as a side effect in animal studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for managing and mitigating arthralgia (joint pain) as a side effect in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of arthralgia observed in animal studies? A1: Arthralgia in animal studies can arise from several sources. It is a hallmark of induced arthritis models (e.g., collagen-induced or adjuvant-induced arthritis) designed to study the disease itself.[1] More relevant to side effect profiling, arthralgia is frequently drug-induced. A notable example is Aromatase Inhibitor-Induced Arthralgia (AIIA), a significant side effect observed in preclinical models mimicking the treatment of hormone receptor-positive breast cancer.[2][3][4] The underlying mechanism for AIIA is thought to involve an estrogen-independent inflammatory response.[2][3] Other causes can include the animal's genetic background, age-related osteoarthritis, or unexpected immune reactions to a test compound.
Q2: How can I reliably assess arthralgia in rodents? A2: Assessing arthralgia in rodents relies on objective behavioral and histological methods, as animals cannot report pain. Key methods include:
-
Mechanical Sensitivity (Allodynia): The von Frey test is a gold-standard method to measure the withdrawal threshold to a mechanical stimulus on the paw.[5][6][7]
-
Weight-Bearing Distribution: Animals with joint pain will shift weight off the affected limb. This can be measured using static incapacitance meters or dynamic weight-bearing systems that analyze gait.[8][9][10][11]
-
Spontaneous Activity: Monitoring changes in voluntary movement, such as locomotion or climbing, can indicate pain-related behaviors.[7][12]
-
Histopathology: Post-mortem analysis of joint tissues is crucial. Staining methods like H&E and Safranin-O can reveal inflammation, cartilage degradation, and bone erosion.[13][14] Standardized scoring systems are recommended for reproducibility.[13][15][16]
Q3: What are the first-line options for managing unexpected arthralgia in my study animals? A3: If arthralgia is not an intended endpoint, the primary goal is to provide analgesia to ensure animal welfare. A multimodal approach is often most effective.[17]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Meloxicam and Carprofen are commonly used to reduce inflammation and pain.[18][19][20]
-
Opioids: Buprenorphine is a potent analgesic effective for moderate to severe pain.[18][19] It is critical to consult with a veterinarian to determine the appropriate drug, dose, and administration frequency for your specific species, strain, and experimental context.[19] Proactive (pre-emptive) analgesia should be administered if a procedure is expected to cause pain.[17]
Q4: Can drug-induced arthralgia be mechanistically distinguished from other forms of arthritis? A4: Yes, through specific animal models and analysis. For example, models of Aromatase Inhibitor-Induced Arthralgia (AIIA) have been developed in mice.[2][3][4] Studies using these models show that letrozole (B1683767) (an aromatase inhibitor) can induce NFκB activation, an indicator of inflammation, in the limbs.[3][4] This inflammatory response can occur even without the removal of the ovaries (oophorectomy), suggesting the mechanism may not be solely due to estrogen deprivation.[3] This helps differentiate it from post-menopausal osteoarthritis models.
Troubleshooting Guide
Issue 1: Animals in the treatment group are showing signs of limping and reduced mobility, which was not an expected outcome.
-
Immediate Steps:
-
Observe and Score: Immediately assess the animals using a standardized pain scoring system (e.g., grimace scale, posture, activity level). Document the severity and number of animals affected.
-
Consult Veterinarian: Report your findings to the facility veterinarian immediately to develop a pain management plan.
-
Administer Analgesia: Based on veterinary advice, administer appropriate analgesics (See Table 1).[18][19]
-
-
Investigation:
-
Rule out other causes: Check for any injuries related to housing or handling. Ensure there are no signs of infection.
-
Review Protocol: Confirm that the correct dose of the test compound was administered. An overdose could lead to unexpected toxicity.
-
Literature Search: Investigate if the drug class of your compound is associated with musculoskeletal side effects.
-
-
Long-Term Plan:
-
Dose Adjustment: Consider performing a dose-response study to find a therapeutic window with a lower incidence of arthralgia.
-
Prophylactic Analgesia: If the arthralgia is an unavoidable side effect, incorporate a pre-emptive and ongoing analgesic regimen into the study protocol, ensuring the chosen analgesic does not interfere with the primary study endpoints.
-
Issue 2: There is high variability in my von Frey test results for mechanical allodynia.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment and apparatus before beginning the experiment.[12][21] A common recommendation is at least one hour.[21]
-
Consistent Application: The von Frey filament must be applied perpendicularly to the plantar surface of the paw with just enough force to cause it to bend.[5][6] The application should be steady and held for a consistent duration (e.g., 1-2 seconds).[21]
-
Testing Environment: The testing area must be quiet and free from disturbances to reduce animal stress.[22]
-
Filament Calibration: Verify that your von Frey filaments are correctly calibrated and not damaged.
-
Blinding: The experimenter should be blinded to the treatment groups to prevent unconscious bias during scoring.
-
Issue 3: Histological analysis shows joint damage, but my behavioral tests did not detect significant pain.
-
Possible Explanations:
-
Timing of Assessment: Behavioral changes may only manifest at specific time points after the onset of joint damage. The timing of your behavioral tests might have missed the window of peak pain.
-
Test Sensitivity: The chosen behavioral test may not be sensitive enough to detect the level of pain present. For chronic or slowly progressing models, traditional walking tests may be insufficient.[8][23] Consider using more sensitive methods, like dynamic weight-bearing during more forceful movements (e.g., jumping), or a broader panel of tests.[8][23]
-
Compensatory Behavior: Rodents can mask signs of pain, a natural survival instinct.[24] The absence of a clear behavioral sign does not mean an absence of pain.
-
Lesion Location: The location of the histological damage might be in a region that does not produce overt pain behaviors during standard assessments.
-
-
Recommendations:
-
Incorporate multiple behavioral assays that measure different aspects of pain (e.g., mechanical sensitivity, weight-bearing, and spontaneous activity).[7][12][25]
-
Align the timing of behavioral testing with the expected progression of pathological changes.
-
Always correlate behavioral data with end-point histological analysis for a complete picture.[13]
-
Data Presentation: Quantitative Summaries
Table 1: Common Analgesic Dosages for Rodents This table provides general guidelines. Dosages must be confirmed with a veterinarian for your specific study.
| Drug | Species | Dosage | Route | Dosing Frequency | Reference(s) |
| Meloxicam | Mouse | 5-10 mg/kg | SC, PO | Every 12-24 hours | [18][19] |
| Rat | 1-5 mg/kg | SC, PO | Every 24 hours | [18] | |
| Carprofen | Mouse | 5-20 mg/kg | SC | Every 12-24 hours | [19] |
| Rat | 5 mg/kg | SC, PO | Every 12-24 hours | ||
| Buprenorphine | Mouse | 0.05-0.1 mg/kg | SC | Every 8-12 hours | [18] |
| Rat | 0.01-0.05 mg/kg | SC | Every 8-12 hours | ||
| Buprenorphine SR | Mouse | 0.6-3.25 mg/kg | SC | Every 48-72 hours | [19] |
| Rat | 1-1.2 mg/kg | SC | Every 48-72 hours |
SC: Subcutaneous; PO: Per Os (Oral)
Table 2: Example Semiquantitative Histological Scoring for Arthritis Based on standardized recommendations for microscopic arthritis scoring (SMASH).[13][16]
| Parameter | Score | Description |
| Synovial Inflammation | 0 | Normal, no inflammatory infiltrate. |
| 1 | Mild inflammation with scattered inflammatory cells. | |
| 2 | Moderate inflammation with some synovial lining thickening. | |
| 3 | Severe inflammation, dense infiltrate, and extensive thickening. | |
| Cartilage Damage | 0 | Normal cartilage structure and proteoglycan staining. |
| 1 | Mild proteoglycan loss without structural changes. | |
| 2 | Moderate proteoglycan loss with minor surface irregularities. | |
| 3 | Severe proteoglycan loss with significant cartilage erosion. | |
| Bone Erosion | 0 | Normal bone surface. |
| 1 | Small, isolated areas of bone resorption. | |
| 2 | Moderate erosions extending into the cortical bone. | |
| 3 | Extensive erosions with significant loss of bone structure. |
Experimental Protocols
Protocol 1: Mechanical Allodynia Assessment (Manual von Frey Test) This protocol is adapted from established methods for determining mechanical sensitivity thresholds.[5][6][21]
-
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Materials:
-
Set of calibrated von Frey monofilaments (e.g., Stoelting).
-
Elevated wire mesh platform.
-
Individual transparent testing chambers.
-
-
Procedure:
-
Acclimatization: Place each animal in an individual testing chamber on the wire mesh platform. Allow them to acclimate for at least 60 minutes before testing begins.[21]
-
Filament Selection: Begin with a filament estimated to be near the 50% withdrawal threshold (e.g., 0.6g for mice).[21]
-
Application: Approach the animal from underneath the mesh. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 1-2 seconds.[21] Avoid touching the footpads.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is a positive response, the next filament tested should be one size smaller (weaker). If there is no response, the next filament should be one size larger (stiffer).[5]
-
Testing Sequence: Continue this pattern until a sequence of responses is established that allows for the calculation of the 50% withdrawal threshold using the appropriate statistical method (e.g., Dixon's up-down method).
-
Data Analysis: The pattern of positive and negative responses is used to calculate the force (in grams) that elicits a withdrawal response in 50% of applications.
-
Protocol 2: Dynamic Weight Bearing Assessment This protocol describes a general method for assessing weight distribution during locomotion.[8][9]
-
Objective: To quantify weight distribution on each paw as an indicator of joint pain.
-
Materials:
-
Dynamic weight-bearing apparatus (e.g., Bioseb DWB, CatWalk XT). This consists of a floor with pressure sensors and a chamber to encourage animal movement.
-
-
Procedure:
-
Acclimatization: Allow the animal to explore the testing chamber for a defined period before recording begins.
-
Data Acquisition: Place the animal in the chamber. The system's software will automatically detect and record the pressure exerted by each paw as the animal moves voluntarily across the sensor platform. A typical acquisition period is 180 seconds.[9]
-
Run Validation: Ensure that data is collected from valid runs, where the animal moves continuously across the platform without stopping.[8]
-
Repeat Trials: Obtain multiple valid runs for each animal to ensure data robustness.
-
-
Data Analysis:
-
The primary output is the weight (in grams) borne by each individual paw (front left, front right, hind left, hind right).[9]
-
Calculate the hind paw weight distribution as a percentage: (Weight on Ipsilateral Hind Paw / Weight on Contralateral Hind Paw) * 100.
-
A value significantly below 100% indicates that the animal is shifting weight away from the ipsilateral (affected) paw, suggesting pain or discomfort.
-
Visualizations
References
- 1. Histological Evaluation Of Joint Pathology In Various Models Of Chronic Arthritis In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Aromatase-Inhibitor-Induced Musculoskeletal Inflammation Is Observed Independent of Oophorectomy in a Novel Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic weight-bearing test during jumping: A sensitive outcome measure of chronic osteoarthritis pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic weight bearing measurement screen [pspp.ninds.nih.gov]
- 10. Animal Models in Osteoarthritis Research: Pain Behavioral Methods and Clinical Significance [painresearch.or.kr]
- 11. Unrestricted Weight Bearing as a Method for Assessment of Nociceptive Behavior in a Model of Tibiofemoral Osteoarthritis in Rats [scirp.org]
- 12. Assessment of Knee Joint Pain in Experimental Rodent Models of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pain Alleviation in Animals - Therapeutics - Merck Veterinary Manual [merckvetmanual.com]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Analgesia Standard Treatment Guidelines for Laboratory Mice | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 20. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 21. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. PAIN ASSESSMENT IN ANIMAL MODELS OF OSTEOARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
optimizing (R)-Prinomastat dosage to minimize toxicity while maintaining efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (R)-Prinomastat dosage to minimize toxicity while maintaining efficacy in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of several matrix metalloproteinases (MMPs), which are zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM).[1][2] Specifically, it targets MMP-2, -3, -9, -13, and -14.[2] By inhibiting these MMPs, Prinomastat (B1684670) can interfere with tumor growth, invasion, metastasis, and angiogenesis (the formation of new blood vessels).[1][3][4][5]
Q2: What are the primary toxicities associated with this compound, and how can they be monitored in vitro?
The main dose-limiting toxicities observed in clinical trials were musculoskeletal, including joint pain (arthralgia) and muscle pain (myalgia).[4][6][7][8] These side effects are generally reversible with dose reduction or treatment interruption.[6][7][8]
In vitro, these toxicities can be modeled using primary human chondrocytes or synoviocytes. Researchers can assess the viability of these cells, measure the production of inflammatory cytokines (e.g., IL-6, TNF-α), and analyze the expression of genes involved in cartilage degradation (e.g., ADAMTS5) and inflammation upon treatment with this compound.
Q3: What are some starting concentrations for in vitro efficacy studies?
The inhibitory constants (Ki) of Prinomastat for its target MMPs are in the low nanomolar range.[9] However, the effective concentration in cell-based assays will vary depending on the cell line, assay duration, and presence of serum proteins. A good starting point for dose-response experiments is to test a range of concentrations from 10 nM to 10 µM.
Q4: How can I assess the efficacy of this compound in vitro?
Several assays can be used to evaluate the efficacy of this compound:
-
Gelatin Zymography: To assess the inhibition of MMP-2 and MMP-9 activity.
-
Cell Invasion/Migration Assays: Using Boyden chambers or wound-healing (scratch) assays to measure the impact on cancer cell motility.
-
In Vitro Angiogenesis Assays: Such as the HUVEC tube formation assay, to evaluate the effect on the formation of capillary-like structures.
Data Presentation
Table 1: Inhibitory Potency of this compound against Key MMPs
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | 8.3 |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
Data sourced from MedChemExpress and a Phase I clinical trial publication.[8][9]
Table 2: Clinically Observed Toxicities of Prinomastat
| Dose (twice daily) | Incidence of Grade 2-3 Arthralgia/Myalgia | Time to Onset |
| 1-10 mg | Low | Delayed (several months) |
| ≥25 mg | >25% of patients | Sooner (1-3 months) |
| 50-100 mg | High | Rapid (within the first few months) |
Data summarized from a Phase I clinical trial.[6][7][8]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of MMP-2 and MMP-9 in cancer progression and the inhibitory action of this compound.
Experimental Workflows
Caption: Experimental workflow for optimizing this compound dosage.
Logical Relationships
Caption: Logical workflow for preclinical this compound dose optimization.
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard laboratory procedures.[3][10][11]
-
Sample Preparation:
-
Culture cells of interest to 70-80% confluency.
-
Wash cells with serum-free medium.
-
Incubate cells in serum-free medium with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load samples onto the gel and run at 150V at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain with a solution of 40% methanol (B129727) and 10% acetic acid.
-
Areas of gelatinase activity will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
-
Protocol 2: In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This protocol is based on established methods for assessing angiogenesis.[1][12][13]
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-90% confluency.
-
Harvest the cells and resuspend them in a basal medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated plate at a density of 1-2 x 10⁴ cells per well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of capillary-like tube structures using a microscope.
-
Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of loops in each well using image analysis software.
-
Protocol 3: In Vitro Chondrocyte Toxicity Assay
This protocol is designed to model the arthralgia observed clinically.
-
Cell Culture:
-
Culture primary human chondrocytes or a chondrocyte cell line in appropriate media.
-
For a pro-inflammatory model, stimulate the cells with a low dose of IL-1β (e.g., 1-10 ng/mL) for 24 hours prior to and during drug treatment.
-
-
Prinomastat Treatment:
-
Treat the chondrocytes with a range of this compound concentrations, including those found to be effective in cancer cell assays and higher concentrations that may induce toxicity.
-
Include a vehicle control (e.g., DMSO).
-
-
Toxicity Assessment (after 24-72 hours):
-
Cell Viability: Perform an MTT or LDH assay to assess cytotoxicity.
-
Inflammatory Response: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) and prostaglandins (B1171923) (e.g., PGE2) in the culture supernatant by ELISA.
-
Gene Expression: Extract RNA and perform qPCR to analyze the expression of genes involved in cartilage catabolism (e.g., MMP13, ADAMTS5) and inflammation (IL6, PTGS2).
-
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause: Variability in cell seeding density, passage number, or confluency.
-
Solution: Use cells within a consistent and low passage number range. Ensure a homogenous cell suspension before seeding and plate cells at a consistent density for each experiment.
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Issue 2: Cancer cells show resistance to this compound treatment.
-
Possible Cause: Upregulation of other MMPs not inhibited by Prinomastat.
-
Solution: Profile the expression of a broader range of MMPs in your resistant cells.
-
Possible Cause: Activation of alternative signaling pathways that promote invasion and migration.
-
Solution: Investigate the activation status of pathways such as PI3K/Akt or MAPK in resistant cells. Combination therapy with inhibitors of these pathways may restore sensitivity.
-
Possible Cause: Increased drug efflux.
-
Solution: Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in resistant cells.
Issue 3: Difficulty in establishing a therapeutic window in vitro.
-
Possible Cause: The effective concentration for anti-cancer effects is very close to the concentration causing chondrocyte toxicity.
-
Solution: Explore intermittent dosing schedules in vitro. For example, treat cancer cells continuously but chondrocytes with a cycle of treatment followed by a drug-free period. This mimics clinical strategies used to manage toxicity.[14]
-
Possible Cause: The chosen in vitro toxicity model is overly sensitive.
-
Solution: Ensure the pro-inflammatory stimulus (if used) is not causing excessive baseline toxicity. Titrate the concentration of IL-1β or other cytokines. Also, consider using 3D chondrocyte culture models (e.g., spheroids or hydrogels) which may better represent the in vivo environment.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Designing lead optimisation of MMP-12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Prinomastat Efficacy in Oncology Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-Prinomastat in cancer models. It addresses the observed lack of efficacy in certain experimental settings through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] It functions by binding to the zinc ion within the active site of several MMPs, thereby preventing the degradation of extracellular matrix (ECM) components.[1] Specifically, it targets MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[2][3] This inhibition is intended to block tumor invasion, metastasis, and angiogenesis.[2][3]
Q2: Why am I observing a lack of anti-tumor effect in my cancer model?
The lack of efficacy of Prinomastat (B1684670) in certain cancer models can be attributed to several factors:
-
Dual Role of MMPs: Not all MMPs are pro-tumorigenic. Some MMPs have been shown to possess anti-tumor properties. Broad-spectrum inhibition by Prinomastat may inadvertently block these beneficial MMPs, potentially negating the anti-tumor effect.
-
Inappropriate Cancer Model: The efficacy of Prinomastat can be highly dependent on the specific cancer cell line and tumor microenvironment. Models that are not heavily reliant on the specific MMPs inhibited by Prinomastat may show a limited response.
-
Advanced Disease Stage: MMP inhibitors like Prinomastat are thought to be more effective in the early stages of tumor development and metastasis.[2] In experimental models of advanced disease, the tumor may have already developed alternative pathways for invasion and angiogenesis that are not dependent on the MMPs targeted by Prinomastat.
-
Tumor Microenvironment: The complex interplay of cells, growth factors, and cytokines within the tumor microenvironment can influence the expression and activity of MMPs and the overall response to their inhibition.
Q3: Can this compound paradoxically increase cell migration?
Yes, under certain experimental conditions, Prinomastat has been observed to increase cancer cell migration. A study on breast carcinoma cells (MCF7) co-expressing MT1-MMP and αvβ3 integrin found that while long-term Prinomastat treatment inhibited cell motility, short-term inhibition of MT1-MMP-dependent vitronectin proteolysis led to a several-fold increase in cell migration.[4][5] This highlights the complex role of MMPs in cell-matrix interactions beyond simple ECM degradation.[4][5]
Q4: What were the outcomes of clinical trials with Prinomastat?
Phase III clinical trials of Prinomastat in patients with advanced non-small cell lung cancer and hormone-refractory prostate cancer were discontinued (B1498344) due to a lack of efficacy.[6] The trials did not show a significant improvement in overall survival or time to progression when Prinomastat was combined with standard chemotherapy.[6]
Troubleshooting Guide
Issue 1: No or Low Inhibition in In Vitro MMP Activity Assays
-
Question: My fluorometric MMP inhibition assay shows minimal or no activity for Prinomastat, even at high concentrations. What could be the cause?
-
Possible Causes & Solutions:
-
Incorrect Reagent Preparation: Double-check the dilution calculations for the enzyme, substrate, and Prinomastat. Ensure all reagents were prepared according to the manufacturer's instructions.[7]
-
Substrate Degradation: Fluorogenic substrates are light-sensitive and can degrade over time. Store them protected from light at -20°C.[7]
-
Inactive Enzyme: Ensure the MMP enzyme has been stored and handled correctly to maintain its activity. Avoid repeated freeze-thaw cycles.
-
Inhibitor Precipitation: If Prinomastat is not fully dissolved in the assay buffer, it can lead to inconsistent results. Ensure the final concentration of any solvent (e.g., DMSO) is low enough to prevent precipitation.[7]
-
Issue 2: Lack of Effect on Cell Viability in Culture
-
Question: I am not observing a decrease in cell viability in my cancer cell line when treated with Prinomastat in an MTT assay. Why?
-
Possible Causes & Solutions:
-
Prinomastat is Primarily Anti-Invasive, Not Cytotoxic: Prinomastat's primary mechanism is to inhibit cell invasion and migration, not to directly kill cancer cells. Therefore, a significant decrease in cell viability, as measured by assays like MTT which assess metabolic activity, may not be the expected outcome.[8]
-
Cell Line Insensitivity: The chosen cell line may not depend on the MMPs targeted by Prinomastat for its survival and proliferation in a 2D culture environment.
-
Assay Duration: The effects of MMP inhibition on cell behavior may take longer to manifest than the typical incubation period of a viability assay.
-
High Serum Concentration: Serum in the culture medium contains proteins that can bind to Prinomastat, reducing its effective concentration. Consider using low-serum or serum-free conditions for the experiment, being mindful of the potential impact on cell health.[1]
-
Issue 3: No Reduction in Tumor Growth or Metastasis in Xenograft Models
-
Question: My in vivo xenograft study shows no significant difference in tumor growth or metastasis between the Prinomastat-treated and control groups. What should I investigate?
-
Possible Causes & Solutions:
-
Inadequate Dosing or Bioavailability: Preclinical studies with Prinomastat in xenograft models have used various dosing regimens.[9] Ensure that the administered dose is sufficient to achieve and maintain plasma concentrations that are effective for inhibiting the target MMPs.[2] A pharmacokinetic analysis may be necessary to confirm adequate drug exposure in the animals.
-
Timing of Treatment: As mentioned, Prinomastat may be more effective in preventing the establishment of metastases rather than treating established, large tumors.[2] Consider initiating treatment at an earlier stage in the tumor development.
-
Tumor Model Selection: The chosen tumor model may not be appropriate. Some preclinical studies have shown efficacy, for instance in a mouse mammary tumor model when combined with photodynamic therapy, while others have not.[9][10] The model's dependence on MMP-2, -3, -9, -13, and -14 is crucial.
-
Host Microenvironment: The interaction between the human cancer cells and the mouse stromal environment can influence MMP expression and the tumor's response to inhibitors.
-
Quantitative Data Summary
The inhibitory activity of this compound varies for different MMP subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.
| MMP Subtype | IC50 (nM) | Ki (nM) |
| MMP-1 (Collagenase-1) | 79 | - |
| MMP-2 (Gelatinase-A) | - | 0.05 |
| MMP-3 (Stromelysin-1) | 6.3 | 0.3 |
| MMP-9 (Gelatinase-B) | 5.0 | 0.26 |
| MMP-13 (Collagenase-3) | - | 0.03 |
Data sourced from MedChemExpress.[11]
Key Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol provides a general procedure for assessing the inhibitory activity of Prinomastat against a specific MMP.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., Tris-buffered saline with CaCl2, ZnCl2, and Brij-35)
-
This compound
-
DMSO
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prinomastat Preparation: Prepare a stock solution of Prinomastat in DMSO. Create a serial dilution in Assay Buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Blank wells: Add Assay Buffer only.
-
Enzyme control wells: Add Assay Buffer and the diluted active MMP enzyme.
-
Inhibitor wells: Add the diluted Prinomastat solutions and the diluted active MMP enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the fluorogenic MMP substrate solution to all wells.[12]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.[12]
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each Prinomastat concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the Prinomastat concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with Prinomastat.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[13]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Prinomastat (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm.[13]
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only).
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (R)-Prinomastat and Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of (R)-Prinomastat in long-term studies. The content is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as AG3340) is a synthetic, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] It was developed as a potential anti-cancer agent due to its ability to inhibit enzymes crucial for tumor growth, invasion, angiogenesis, and metastasis.[3][2] As a lipophilic compound, it can cross the blood-brain barrier.[4]
Its primary targets are a select group of MMPs.[3][2] Prinomastat (B1684670) is a potent inhibitor of MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][2][5]
Q2: What are the known side effects of this compound observed in long-term studies?
The most frequently reported side effects in clinical trials were musculoskeletal in nature.[2][6][7] These include:
These adverse events were generally reversible upon dose reduction or discontinuation of treatment.[2][7] The frequency and severity of these symptoms appeared to be dose-related.[7]
Q3: What is the suspected on-target mechanism for the observed musculoskeletal side effects?
While designed to be selective, this compound also inhibits MMP-1, albeit with lower potency compared to its primary targets.[3] MMP-1 is crucial for collagen remodeling in joints and tendons.[3] Inhibition of MMP-1 is thought to be a contributing factor to the observed arthralgias and arthritis-like symptoms seen with broad-spectrum MMP inhibitors.[3]
Q4: Beyond MMP-1, what are other potential off-target liabilities of this compound?
As a hydroxamate-based inhibitor, this compound has the potential to chelate zinc ions in the active sites of other metalloenzymes.[8][9] This raises the possibility of off-target inhibition of other metalloproteinase families, such as:
-
A disintegrin and metalloproteinases (ADAMs): These enzymes are involved in a variety of cellular processes, including cell adhesion and signaling.
-
ADAMs with thrombospondin motifs (ADAMTSs): This family of proteases plays a role in connective tissue organization.
Furthermore, like many small molecule inhibitors, there is a potential for off-target interactions with kinases and receptors, although specific screening data for this compound is not widely published. One study noted that Prinomastat can decrease the phosphorylation of Erk1/2, suggesting a potential impact on the MAPK/ERK signaling pathway.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed in vitro
You are using this compound in a cell-based assay and observe a phenotype (e.g., changes in cell proliferation, morphology, or signaling) that cannot be readily explained by the inhibition of its known MMP targets.
Potential Cause: This could be due to an off-target effect of this compound on an unknown kinase, receptor, or other cellular protein.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected in vitro phenotypes.
Recommended Actions:
-
Confirm On-Target Activity: First, confirm that this compound is inhibiting its intended MMP targets in your assay system at the concentrations used. This can be done using a specific MMP activity assay.
-
Dose-Response Analysis: Generate a dose-response curve for the unexpected phenotype and determine the IC50 value.
-
Compare Potencies: Compare the IC50 for the phenotype with the known IC50 values of this compound for its primary MMP targets. A significant discrepancy may suggest an off-target effect.
-
Broad-Spectrum Screening: If an off-target effect is suspected, consider screening this compound against a broad panel of kinases and/or receptors.
-
Validate Hits: Any identified off-target "hits" should be validated using orthogonal assays, such as cell-based signaling assays or direct binding assays.
Issue 2: In vivo Toxicity Profile Does Not Correlate with Known MMP Inhibition
In an animal model, long-term administration of this compound leads to toxicities that are not fully explained by the inhibition of its known MMP targets (e.g., unexpected organ damage, severe inflammatory responses).
Potential Cause: The observed toxicity could be due to the inhibition of other metalloproteinases (e.g., ADAMs) or other off-target interactions that are only apparent in a complex in vivo system.
Investigative Workflow:
Figure 2: Workflow for investigating unexpected in vivo toxicity.
Recommended Actions:
-
Detailed Pathology: Conduct a thorough histopathological examination of the affected organs to characterize the nature of the toxicity.
-
Omics Analyses: Perform gene expression profiling (e.g., RNA-sequencing) and/or proteomic analysis of the affected tissues to identify dysregulated signaling pathways or protein processing events.
-
Hypothesize Off-Targets: Based on the pathway analysis, formulate hypotheses about potential off-targets. For example, if inflammatory pathways are highly upregulated, consider off-target effects on cytokine signaling.
-
In vitro Validation: Test your hypotheses by performing in vitro assays to determine if this compound directly interacts with the suspected off-targets.
Quantitative Data Summary
| Target | This compound Ki (nM)[3] | This compound IC50 (nM) |
| Primary Targets | ||
| MMP-2 | 0.05 | - |
| MMP-3 | 0.33 | 6.3 |
| MMP-9 | 0.26 | 5.0 |
| MMP-13 | 0.03 | - |
| MMP-14 | 0.33 | - |
| Potential Off-Target | ||
| MMP-1 | 8.3 | 79 |
Note: IC50 values may vary depending on the assay conditions.
Experimental Protocols
In Vitro Kinase Inhibitor Screening (Radiometric Assay)
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]-ATP to a specific kinase substrate. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
Dilute the purified kinase and substrate to their final concentrations in the kinase buffer.
-
Prepare a solution of [γ-³³P]-ATP in the kinase buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the reaction by adding the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Receptor Binding Assay (Filtration Assay)
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, radiolabeled ligand, and this compound (or vehicle control).[10]
-
Incubate the plate to allow the binding to reach equilibrium.[10]
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.[10]
-
Wash the filters with ice-cold binding buffer.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[10]
-
Signaling Pathway Diagrams
Potential Off-Target Effect on MAPK/ERK Signaling
Figure 3: Potential inhibition of the MAPK/ERK pathway by this compound.
Musculoskeletal Side Effects and Inflammatory Signaling
Figure 4: Potential interplay of MMP-1 inhibition and inflammatory signaling in joints.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms | MDPI [mdpi.com]
- 6. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase [mdpi.com]
- 10. giffordbioscience.com [giffordbioscience.com]
improving the stability of (R)-Prinomastat in stock solutions
Technical Support Center: (R)-Prinomastat
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AG-3340, is the R-isomer of Prinomastat, a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2] Specifically, it targets MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[3][4][5] Its mechanism of action involves a hydroxamic acid group that chelates the zinc ion within the active site of these enzymes, thereby inhibiting their ability to degrade extracellular matrix proteins.[4] This inhibition blocks processes like tumor invasion, metastasis, and angiogenesis.[3][6]
Caption: Mechanism of action for this compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[5][7] For the hydrochloride salt of Prinomastat, aqueous solutions can also be prepared. One supplier notes solubility in water at 1 mg/mL if the pH is adjusted to 3 with HCl.[8]
Q3: How should I store the solid compound and its stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid Compound | -20°C | ≥ 4 years[7] |
| Stock Solution | -80°C | Up to 6 months[9][10] |
| -20°C | Up to 1 month[9][10] |
Note: Always refer to the Certificate of Analysis provided by your supplier for lot-specific storage recommendations.
Q4: Why is it important to aliquot stock solutions?
Aliquotting stock solutions into smaller, single-use volumes is crucial to prevent degradation. Repeated freeze-thaw cycles can inactivate the compound, leading to reduced potency and inconsistent experimental results.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Caption: Logical workflow for troubleshooting stock solution stability.
Problem 1: My this compound stock solution has visible precipitation after thawing.
-
Cause A: Concentration Exceeds Solubility. The concentration of your stock solution may be too high for the solvent, especially at low temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
-
Cause B: Incorrect Solvent. An inappropriate solvent was used.
-
Cause C: Compound Degradation. The precipitate may be a degradation product.
-
Solution: It is safest to discard the solution and prepare a fresh stock.
-
Problem 2: My experimental results are inconsistent or show a loss of compound activity.
-
Cause A: Solution Degradation from Improper Storage. Storing the solution at the wrong temperature or for longer than the recommended period can cause degradation.[9][10]
-
Solution: Ensure stock solutions are stored at -80°C for long-term stability. Discard any stock that is older than 6 months.
-
-
Cause B: Repeated Freeze-Thaw Cycles. As mentioned, these cycles can inactivate the compound.[9]
-
Solution: Always aliquot new stock solutions into single-use volumes. Avoid using a stock vial that has been thawed more than once.
-
-
Cause C: Hydrolysis. As a hydroxamic acid derivative, this compound may be susceptible to hydrolysis, especially if prepared in aqueous solutions with an unstable pH.
-
Solution: For maximum stability, use anhydrous DMSO. If an aqueous buffer is required for your experiment, dilute the DMSO stock into the aqueous buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a detailed method for preparing a stable stock solution.
Caption: Experimental workflow for preparing a stable stock solution.
Materials:
-
This compound solid (Formula Weight: 423.5 g/mol )[3]
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh 4.235 mg.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 423.5 g/mol * 1000 mg/g = 4.235 mg/mL
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube. To continue the example, add 1 mL of DMSO.
-
Dissolving: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a room temperature water bath until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.
-
Aliquotting: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, low-retention tubes. This is the most critical step for preserving long-term stability.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Immediately store the aliquots at -80°C, protected from light.
References
- 1. Prinomastat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prinomastat | 192329-42-3 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Prinomastat | MMP | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
troubleshooting unexpected results in gelatin zymography with (R)-Prinomastat
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (R)-Prinomastat in gelatin zymography experiments.
Frequently Asked Questions (FAQs)
Q1: What is gelatin zymography?
A1: Gelatin zymography is a sensitive and widely-used electrophoretic technique to detect and characterize the activity of gelatin-degrading enzymes, primarily matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1][2][3] The method involves incorporating gelatin, a substrate for these enzymes, directly into a polyacrylamide gel.[1][2] After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin.[4] When the gel is stained with a protein dye like Coomassie Brilliant Blue, areas of enzymatic activity appear as clear bands against a dark blue background where the gelatin has been degraded.[5] This technique can detect both the latent (pro-enzyme) and active forms of the gelatinases.[1][2][6]
Q2: What is this compound and how does it work?
A2: Prinomastat (also known by its code name AG-3340) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[7][8] It is a hydroxamate-based inhibitor designed to target the zinc ion within the active site of MMPs, which is essential for their catalytic activity.[9] Prinomastat shows high selectivity for several MMPs associated with tumor invasion and angiogenesis, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14.[7][10] By blocking the activity of these enzymes, Prinomastat can prevent the degradation of extracellular matrix proteins, a critical step in processes like tumor metastasis and angiogenesis.[7][10]
Q3: Why would I use this compound in my zymography experiment?
A3: this compound is used in gelatin zymography as a tool to confirm the identity of the observed gelatinolytic bands.[4] By incubating a parallel gel in a buffer containing Prinomastat, you can determine if the enzymatic activity is due to MMPs that are sensitive to this inhibitor.[11] A significant reduction or complete disappearance of the clear bands in the presence of Prinomastat confirms that the activity is from one of the targeted MMPs.[9][11] This helps in distinguishing MMP activity from other proteases that might be present in the sample.[1]
Q4: Can Prinomastat produce unexpected effects?
A4: Yes, while primarily an inhibitor, research has shown that Prinomastat can have complex effects. For instance, in a study with breast carcinoma cells, short-term inhibition of MT1-MMP-dependent matrix degradation by Prinomastat surprisingly led to a several-fold increase in cell migration.[12] This was distinct from the long-term effect of inhibiting the maturation of certain cell surface receptors, which strongly inhibited motility.[12] Researchers should be aware of these potential complex biological responses when interpreting data from cell-based assays involving Prinomastat.
Troubleshooting Guide
Issue 1: No Gelatinolytic Bands are Visible
Question: I ran my gelatin zymogram, but after staining and destaining, the entire gel is dark blue with no clear bands. What went wrong?
Answer: This is a common issue that can arise from several factors related to your sample, the electrophoresis, or the incubation steps.
Possible Causes and Solutions:
-
Low Enzyme Concentration: The MMP concentration in your sample may be too low for detection.
-
Solution: Concentrate your samples (e.g., conditioned media) using ultrafiltration devices (e.g., Centricon).[13] Also, ensure that the initial cell culture was grown to an appropriate confluency (e.g., 70-80%) and incubated in serum-free media for an adequate duration (e.g., 24-48 hours) to allow for MMP secretion.[14]
-
-
Presence of MMP Inhibitors: Your sample collection or preparation buffers may contain MMP inhibitors like EDTA or PMSF.[4][15]
-
Improper Sample Preparation: Samples were boiled or treated with reducing agents (like β-mercaptoethanol or DTT).
-
Solution: Do not heat your samples or add reducing agents to the sample loading buffer.[15] MMPs are loaded in a non-reducing, non-heated state to preserve their structure for later renaturation.
-
-
Incorrect Incubation Conditions: The incubation buffer may lack necessary cofactors, or the temperature and duration may be suboptimal.
-
Serum Contamination: If you are analyzing cell culture supernatants, residual fetal bovine serum (FBS) from the growth media can contain high levels of MMPs and their inhibitors, confounding the results.[16]
-
Solution: Wash the cells thoroughly with serum-free media or PBS twice before adding the serum-free media for sample collection.[16]
-
Issue 2: Poor Band Resolution or "Smearing"
Question: I can see bands, but they are smeared, streaky, or not well-defined. How can I improve the resolution?
Answer: Smearing or poor resolution can be caused by issues with sample quality, gel polymerization, or electrophoresis conditions.
Possible Causes and Solutions:
-
Sample Overload or Contamination: Loading too much protein or having cellular debris in your sample can cause streaking.[17]
-
Solution: Determine the optimal protein concentration by running a dilution series of your sample (e.g., 5 µg and 15 µg). Centrifuge your samples after collection to pellet any dead cells or debris before preparing them for loading.[13]
-
-
High Salt Concentration in Sample: Excessive salt in the sample can interfere with the electric field during electrophoresis, leading to distorted bands.[17]
-
Solution: If you suspect high salt content, you may need to dialyze your sample against a low-salt buffer before analysis.
-
-
Improper Gel Polymerization: Incomplete or uneven polymerization of the acrylamide (B121943) gel can impede protein migration.
-
Solution: Use freshly prepared 10% APS and ensure all gel components are at room temperature before mixing. Allow the gel to polymerize completely.
-
-
Incorrect Electrophoresis Temperature: Running the gel at room temperature can sometimes lead to premature enzyme activity or band diffusion.
-
Solution: Run the electrophoresis at 4°C to keep the enzymes inactive until the incubation step.[13]
-
Issue 3: this compound Inhibition is Ineffective or Incomplete
Question: I added this compound to my incubation buffer, but I still see strong gelatinolytic bands. Why isn't the inhibitor working?
Answer: If this compound is not inhibiting the gelatinase activity as expected, it could be due to the inhibitor's concentration, the type of protease present, or issues with the experimental setup.
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration: The concentration of Prinomastat may be too low to effectively inhibit the amount of enzyme in your sample.
-
Solution: Prinomastat is a potent inhibitor with Ki values in the picomolar to low nanomolar range for MMPs like MMP-2 and MMP-9.[8][10] However, the optimal concentration should be determined empirically. Perform a dose-response experiment with a range of Prinomastat concentrations to find the effective dose for your specific experimental conditions.
-
-
Presence of Non-MMP Proteases: The observed gelatinolytic activity may be from proteases that are not inhibited by Prinomastat.
-
Solution: Use a broader-spectrum protease inhibitor cocktail in a separate control lane or gel to see if the activity is inhibited. If bacterial contamination is suspected, take steps to minimize it during sample collection.[1]
-
-
Insufficient Incubation Time with Inhibitor: The inhibitor may not have had enough time to interact with the enzymes.
-
Solution: Ensure the inhibitor is present throughout the entire renaturation and incubation period. Pre-incubating the gel in the inhibitor-containing buffer before the main incubation may also help.
-
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions. Prepare fresh inhibitor solutions for each experiment.
-
Quantitative Data Summary
The inhibitory activity of Prinomastat against various MMPs is crucial for designing effective inhibition experiments.
| Matrix Metalloproteinase (MMP) | Inhibition Constant (Ki) | IC50 |
| MMP-1 (Collagenase-1) | - | 79 nM |
| MMP-2 (Gelatinase A) | 0.05 nM | - |
| MMP-3 (Stromelysin-1) | 0.3 nM | 6.3 nM |
| MMP-9 (Gelatinase B) | 0.26 nM | 5.0 nM |
| MMP-13 (Collagenase-3) | 0.03 nM | - |
| Data sourced from MedChemExpress and a Phase I study.[8][10] |
Experimental Protocols
Detailed Protocol for Gelatin Zymography
This protocol is a synthesized guide based on standard methodologies.[1][13][15][16]
1. Sample Preparation (Conditioned Media)
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS) or serum-free media to remove any residual serum.[16]
-
Incubate the cells in serum-free media for 24-48 hours to collect secreted MMPs.
-
Collect the conditioned media and centrifuge at 10,000 rpm for 5 minutes to remove cells and debris.[13]
-
(Optional) Concentrate the supernatant using a centrifugal filter unit (e.g., with a 10 kDa molecular weight cutoff).[13]
-
Determine the protein concentration of your samples.
-
Mix a standardized amount of protein (e.g., 10-20 µg) with 5x non-reducing sample buffer. Do not boil or add reducing agents. [15]
2. Gel Electrophoresis
-
Prepare a 7.5% or 10% SDS-polyacrylamide resolving gel containing 0.1% (1 mg/mL) gelatin.[13]
-
Pour the stacking gel on top of the polymerized resolving gel.
-
Load the samples and a pre-stained molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom.[13]
3. Enzyme Renaturation and Incubation
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove the SDS and allow the enzymes to renature.[1][15]
-
Briefly rinse the gel in incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).[15]
-
Incubate the gel in fresh incubation buffer for 24-48 hours at 37°C with gentle agitation.[13][15]
-
For Inhibition Control: Incubate a duplicate gel in incubation buffer containing the desired concentration of this compound.
-
4. Staining and Destaining
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 30-60 minutes.[13]
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background.[13]
-
Image the gel for documentation and analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Gelatin Zymography with an Inhibitor Control.
Troubleshooting Logic for No Bands
Caption: Logic diagram for troubleshooting the absence of bands.
Mechanism of MMP Inhibition
Caption: Mechanism of MMP inhibition by this compound.
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Prinomastat - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
accounting for plasma protein binding of (R)-Prinomastat in efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Prinomastat, focusing on the critical aspect of accounting for its plasma protein binding in efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic hydroxamic acid derivative that acts as a selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2, -3, -9, -13, and -14.[1][2][3][4] By inhibiting these enzymes, this compound prevents the degradation of the extracellular matrix, a key process in tumor growth, invasion, angiogenesis, and metastasis.[1][2][5] It is a lipophilic agent, which allows it to cross the blood-brain barrier.[1][2]
Q2: What is plasma protein binding and why is it important for this compound efficacy studies?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[6][7] This is a crucial pharmacokinetic parameter because only the unbound, or "free," fraction of the drug is pharmacologically active and able to diffuse through cell membranes to reach its target.[6][8][9] The bound drug acts as a reservoir and is not available for therapeutic effect or elimination.[6] For this compound, which has a plasma protein binding of 69% in humans, accurately accounting for this binding is essential for correlating in vitro potency with in vivo efficacy and for appropriate dose selection.[10]
Q3: What is the "free drug hypothesis" and how does it apply to this compound?
The free drug hypothesis states that the unbound drug concentration in the plasma is in equilibrium with the unbound drug concentration at the target site and is therefore responsible for the observed pharmacological effect.[9][11][12] This means that for this compound, the in vivo efficacy is determined by the concentration of the unbound drug that reaches the tumor microenvironment to inhibit MMPs, not the total plasma concentration.[13] Therefore, efficacy studies should be designed and interpreted based on the unbound concentration of this compound.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro potency (IC50/Ki) and in vivo efficacy.
-
Possible Cause: Failure to account for plasma protein binding in in vivo studies. The total plasma concentration achieved may be high, but the unbound concentration at the target site could be below the effective concentration.
-
Troubleshooting Steps:
-
Measure the fraction of unbound (fu) this compound in the plasma of the species used for the in vivo efficacy study using a validated method like equilibrium dialysis.
-
Calculate the unbound plasma concentration by multiplying the total plasma concentration by the fraction unbound (fu).
-
Compare the unbound plasma concentration to the in vitro IC50 or Ki values to assess whether therapeutically relevant concentrations are being achieved at the target site. A Phase I study indicated that plasma concentrations of prinomastat (B1684670) greater than the Ki for MMPs 2 and 9 were achieved at all dose levels.[4][14]
-
Issue 2: Low recovery or high variability in in vitro plasma protein binding assays.
-
Possible Cause: Non-specific binding of this compound to the assay apparatus (e.g., plasticware) or issues with the extraction method from the plasma matrix.[15]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: For highly lipophilic compounds like this compound, simple protein precipitation may be insufficient.[15] Consider using more robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve recovery.[15]
-
Phospholipid Removal: Plasma is rich in phospholipids (B1166683) that can cause matrix effects in LC-MS/MS analysis.[15] Implement phospholipid removal strategies, such as specialized SPE cartridges.[15]
-
Control for Non-Specific Binding: Pre-saturate the assay apparatus with a solution of the compound or use low-binding plates to minimize loss of the analyte.
-
Use an Internal Standard: Incorporate a suitable internal standard to account for variability during sample processing and analysis.
-
Issue 3: Difficulty in translating effective in vitro concentrations to appropriate in vivo doses.
-
Possible Cause: Interspecies differences in plasma protein binding and other pharmacokinetic parameters.
-
Troubleshooting Steps:
-
Determine Plasma Protein Binding in All Relevant Species: Measure the fu of this compound in the plasma of all animal species used in preclinical studies (e.g., mouse, rat) as well as in human plasma.
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use the unbound concentration data along with in vivo efficacy data to build a PK/PD model. This model can help in predicting the human equivalent dose required to achieve the target unbound concentration.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | 69% | Human | [10] |
| Inhibitory Constant (Ki) for MMP-2 | 0.05 nM | - | [10][16] |
| Inhibitory Constant (Ki) for MMP-9 | 0.26 nM | - | [10][16] |
| Inhibitory Constant (Ki) for MMP-13 | 0.03 nM | - | [16] |
| Inhibitory Constant (Ki) for MMP-3 | 0.3 nM | - | [16] |
| IC50 for MMP-1 | 79 nM | - | [16] |
| IC50 for MMP-3 | 6.3 nM | - | [16] |
| IC50 for MMP-9 | 5.0 nM | - | [16] |
| Biological Half-Life | 2-5 hours | - | [1] |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis
This protocol describes a common method for measuring the fraction of unbound this compound in plasma.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spiking of Plasma: Spike the plasma sample (from the relevant species) with the this compound stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting protein binding.
-
Equilibrium Dialysis Setup:
-
Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Add the spiked plasma sample to one chamber of the dialysis unit.
-
Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
-
Incubation: Incubate the dialysis unit at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally in a preliminary study.
-
Sample Collection: After incubation, collect aliquots from both the plasma chamber and the buffer chamber.
-
Sample Analysis:
-
Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method, such as LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for plasma protein binding determination.
Caption: The "Free Drug Hypothesis" concept.
References
- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pharmadigests.com [pharmadigests.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing (R)-Prinomastat-Associated Musculoskeletal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help manage treatment interruptions due to musculoskeletal toxicity observed with (R)-Prinomastat.
Section 1: Troubleshooting Guide for this compound-Induced Toxicity
Proactive and reactive strategies are crucial for mitigating the musculoskeletal adverse events associated with this compound, a potent matrix metalloproteinase (MMP) inhibitor. The primary toxicities observed are joint and muscle pain (arthralgia and myalgia), which are generally reversible with treatment interruption or dose reduction.[1][2]
Initial Assessment and Prophylactic Measures
| Issue/Question | Potential Cause | Recommended Action |
| How can we proactively minimize the risk of musculoskeletal toxicity? | High dosage and prolonged treatment duration are key risk factors.[1][2] | - Dose Optimization: Initiate studies with the lowest effective dose. Doses of 5-10 mg twice daily have been shown to be well-tolerated for at least 3 months while achieving therapeutic plasma concentrations.[1] - Establish Baseline: Before initiating treatment, establish a comprehensive baseline of the subjects' musculoskeletal health, including any pre-existing conditions. |
| Are there any predictive biomarkers for toxicity? | Currently, no specific blood biomarkers have been identified to predict this compound-induced musculoskeletal toxicity.[3] | - Monitor Inflammatory Markers: While not predictive, monitoring general inflammatory cytokines such as IL-1β and TNF-α may provide insights into the inflammatory component of the toxicity.[4][5][6] |
Managing Ongoing Experiments
| Issue/Question | Potential Cause | Recommended Action |
| Musculoskeletal pain (arthralgia, myalgia) is observed in test subjects. | Dose-dependent and time-dependent toxicity, typically appearing 2-3 months after initiation of therapy at doses >25 mg twice a day.[1][2] | - Dose Reduction: The first line of action is to reduce the dose of this compound. - Treatment Interruption: A temporary cessation of treatment has been shown to reverse the symptoms.[7] - Symptomatic Relief: Consider the use of non-steroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation.[8] |
| Subjects exhibit joint stiffness and swelling. | These are common toxicities associated with this compound and other MMP inhibitors.[9] | - Physical Therapy: Gentle range-of-motion exercises can help alleviate stiffness. - Supportive Care: Application of heat or cold packs may provide symptomatic relief. |
| How to differentiate between drug-induced toxicity and disease progression? | The onset of symptoms in relation to the start of treatment and their reversibility upon dose modification or interruption are key indicators. | - Careful Observation: Closely monitor the timing and characteristics of the symptoms. - Histopathological Analysis: In preclinical models, histopathological examination of joint and muscle tissues can reveal drug-related changes such as collagen accumulation and periosteal fibrous tissue proliferation.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound?
A1: The primary and dose-limiting toxicities of this compound are musculoskeletal, manifesting as arthralgia (joint pain) and myalgia (muscle pain).[1][2] Joint stiffness and swelling are also commonly reported.[9]
Q2: At what dose and time point do these toxicities typically appear?
A2: Grade 2-3 arthralgias and myalgias are noted to occur 2-3 months after the start of therapy in over 25% of patients receiving doses greater than 25 mg twice a day.[1][2] The frequency and severity of these symptoms are dose-related.[1]
Q3: What is the proposed mechanism behind this compound-induced musculoskeletal toxicity?
A3: The exact mechanism is not fully elucidated, but it is believed to be related to the inhibition of MMPs that are crucial for normal joint and tissue homeostasis. MMPs are involved in the remodeling of the extracellular matrix, and their inhibition can disrupt this balance, leading to an inflammatory response and pain.[10][11] Pro-inflammatory cytokines like IL-1β and TNF-α, which are known to upregulate MMPs, may also play a role in this process.[4][5][6]
Q4: Are the musculoskeletal side effects of this compound reversible?
A4: Yes, the joint and muscle-related pain is generally reversible with treatment rest and/or dose reduction.[1][2][7]
Q5: How can we quantify the incidence of these adverse events in our studies?
A5: In clinical trials, adverse events are typically summarized using the incidence proportion (IP).[8] For a more detailed analysis that considers the time to event, the use of a nonparametric estimator of the cumulative incidence function (CIF) is recommended, especially in the presence of competing events.[8]
Section 3: Data Presentation
Table 1: Incidence of Musculoskeletal Adverse Events with MMP Inhibitors
| MMP Inhibitor | Dose | Adverse Event | Incidence | Source |
| This compound | >25 mg twice daily | Grade 2-3 Arthralgia & Myalgia | >25% | [1][2] |
| This compound | 15 mg twice daily | Arthralgia, Stiffness, Joint Swelling | Treatment interruption required in 38% of patients | [9] |
| PG-116800 | 25 mg twice daily | Arthralgia | 35% (overall) | [3] |
| PG-116800 | 50 mg twice daily | Arthralgia | 35% (overall) | [3] |
| PG-116800 | 100 mg twice daily | Arthralgia | 35% (overall) | [3] |
| PG-116800 | 200 mg twice daily | Arthralgia | 35% (overall) | [3] |
Section 4: Experimental Protocols
Preclinical Model for Assessing Musculoskeletal Toxicity
Objective: To establish an animal model to evaluate this compound-induced musculoskeletal toxicity.
Methodology:
-
Animal Model: Use healthy, adult male and female Sprague-Dawley rats.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound at three dose levels (e.g., low, medium, and high, based on previously reported effective and toxic doses).
-
-
Dosing Regimen: Administer the compound orally, twice daily, for a period of 3 to 6 months to mimic chronic exposure.[3]
-
Clinical Observations:
-
Monitor animals daily for signs of pain or distress (e.g., altered gait, reluctance to move, vocalization upon handling).
-
Perform a weekly assessment of grip strength and locomotor activity.
-
Measure joint circumference weekly to detect swelling.
-
-
Histopathology:
-
At the end of the study, collect major joints (e.g., knee, shoulder) and surrounding muscle tissue.
-
Fix tissues in 10% neutral buffered formalin, decalcify bone, and embed in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for inflammation, fibrosis, and collagen deposition.[3]
-
Examine for periosteal fibrous tissue proliferation and bone resorption.[3]
-
In Vitro Assay for Chondrocyte and Synoviocyte Response
Objective: To investigate the direct effects of this compound on joint cells.
Methodology:
-
Cell Culture:
-
Isolate primary chondrocytes and synoviocytes from a relevant species (e.g., rat, rabbit, or human).
-
Culture cells to confluence in appropriate media.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound.
-
Include a positive control for inflammation (e.g., IL-1β or TNF-α).
-
-
Analysis:
-
Gene Expression: After 24-48 hours, extract RNA and perform RT-qPCR to analyze the expression of key genes involved in inflammation and matrix degradation (e.g., MMP1, MMP3, MMP13, IL6, TNF).
-
Protein Analysis: Collect cell culture supernatants to measure the secretion of cytokines (e.g., IL-6, TNF-α) and MMPs using ELISA or multiplex assays.
-
Signaling Pathway Analysis: Prepare cell lysates to analyze the phosphorylation status of key signaling proteins in pathways such as MAPK and NF-κB by Western blotting.[6][12]
-
Section 5: Visualizations
Caption: Proposed signaling pathway for this compound-induced musculoskeletal toxicity.
Caption: Experimental workflow for investigating and managing this compound toxicity.
References
- 1. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of adverse events in clinical trials: Comparison of methods at an interim and the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting FAP-positive chondrocytes in osteoarthritis: a novel lipid nanoparticle siRNA approach to mitigate cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of (R)-Prinomastat Metabolites in Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Prinomastat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of several matrix metalloproteinases (MMPs).[1][2][3] Specifically, it targets MMP-2, -3, -9, -13, and -14.[1][2][3] By inhibiting these enzymes, this compound prevents the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.[2][3] It is a synthetic hydroxamic acid derivative that is orally active and can cross the blood-brain barrier.[2]
Q2: What are the known metabolites of this compound, and how do they affect experimental results?
The major circulating metabolite of this compound in humans is its N-oxide metabolite, AG3473.[1] Current evidence suggests that AG3473 is significantly less potent in its MMP inhibitory activity compared to the parent compound, with in vitro Ki values being 10 to 100 times lower.[1] Therefore, it is generally considered that the metabolites of this compound do not significantly contribute to its therapeutic efficacy in experimental models.[1] However, there is a possibility that these metabolites could play a role in the toxicities observed with this compound treatment through mechanisms other than MMP inhibition.[1]
Q3: What are the common side effects or toxicities observed with this compound in preclinical and clinical studies?
The most frequently reported dose-limiting toxicities associated with this compound are musculoskeletal, including joint and muscle pain (arthralgia and myalgia), stiffness, and swelling.[1][3][4] These side effects are generally reversible upon dose reduction or discontinuation of treatment.[1][4] The development and severity of these joint-related issues appear to be dose-dependent.[1][4]
Q4: How can I quantify the concentration of this compound and its metabolite AG3473 in biological samples?
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of this compound and AG3473 in plasma samples.[1] A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected MMP inhibition in in vitro assays. | Compound Precipitation: this compound, being a small molecule, might precipitate in aqueous buffers if the final solvent concentration (e.g., DMSO) is too high. | Ensure the final DMSO concentration is compatible with your assay system (typically <0.5%). Prepare fresh dilutions of the inhibitor for each experiment. |
| Incorrect Reagent Concentration: Errors in the dilution of the enzyme, substrate, or inhibitor can lead to inaccurate results. | Double-check all calculations and ensure pipettes are properly calibrated. | |
| Degraded Substrate: Fluorescent substrates are often light-sensitive and can degrade over time. | Store substrates protected from light at the recommended temperature (-20°C or lower). | |
| High background signal in fluorescence-based assays. | Contaminated Reagents or Plates: Buffers, microplates, or other reagents may be contaminated with fluorescent substances. | Use high-quality, sterile reagents and plates. Include a "no enzyme" and "no substrate" control to identify the source of the background. |
| Observed cytotoxicity in cell-based assays. | High Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cell death. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is below the tolerance level of your specific cell line. | |
| Variability in in vivo tumor growth inhibition studies. | Pharmacokinetic Variability: Intersubject variability in drug absorption and metabolism can lead to inconsistent plasma concentrations. | Ensure consistent dosing procedures. If possible, measure plasma concentrations of this compound and AG3473 to correlate with efficacy. |
| Tumor Model Heterogeneity: The inherent biological variability of the tumor model can contribute to differing responses. | Use a sufficient number of animals per group to achieve statistical power. Monitor tumor growth closely and use appropriate statistical analysis. | |
| Development of joint-related side effects in animal models. | On-target MMP Inhibition: Inhibition of certain MMPs involved in joint homeostasis can lead to arthralgia. This is a known class effect of some MMP inhibitors.[1] | Carefully observe animals for any signs of joint swelling, stiffness, or changes in gait. Consider dose reduction or intermittent dosing schedules to mitigate these effects. The mechanism is thought to be related to the inhibition of enzymes involved in collagen remodeling in joints and tendons.[1] |
Quantitative Data
Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases
| MMP Subtype | Ki (nM) | IC50 (nM) |
| MMP-1 (Collagenase-1) | 8.3[5] | 79[6] |
| MMP-2 (Gelatinase-A) | 0.05[1][5] | - |
| MMP-3 (Stromelysin-1) | 0.3[6] | 6.3[6] |
| MMP-9 (Gelatinase-B) | 0.26[1][6] | 5.0[6] |
| MMP-13 (Collagenase-3) | 0.03[6] | - |
| MMP-14 (MT1-MMP) | 0.33[5] | - |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolite AG3473 in Humans
| Parameter | This compound | AG3473 (N-oxide metabolite) |
| Time to Peak Concentration (Tmax) | ~1 hour[1] | ~2 hours[1] |
| Elimination Half-life (t1/2) | 2-5 hours[1] | 6-10 hours[1] |
| Metabolism | Primarily metabolized to AG3473 via CYP2D6.[1] Metabolism to AG3473 is saturable at doses >5 mg twice daily.[1] | - |
| Excretion | Minimally eliminated unchanged in urine (<2%).[1] | - |
Experimental Protocols
Protocol 1: In Vitro MMP Inhibition Assay using Gelatin Zymography
This protocol is adapted from standard gelatin zymography procedures and can be used to assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity.[5][7]
Materials:
-
Conditioned media from cells expressing MMP-2 and MMP-9
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SDS-PAGE equipment
-
10% SDS-PAGE resolving gel containing 1 mg/mL gelatin
-
5% SDS-PAGE stacking gel
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures.
-
Centrifuge the media to remove cell debris.
-
Incubate conditioned media with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Mix the treated conditioned media with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
Carefully remove the gel from the plates and wash it twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands will be reduced in the presence of an effective inhibitor like this compound.
-
Protocol 2: Quantification of this compound and AG3473 in Plasma by LC-MS/MS
This protocol is based on the methodology described in a phase I clinical trial of Prinomastat.[1]
Materials:
-
Plasma samples
-
This compound and AG3473 analytical standards
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Extraction solvent: 10% 1-butanol (B46404) in methyl-t-butyl ether
-
Reconstitution solvent: 1% formic acid in 85:15 (v/v) water:acetonitrile (B52724)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, standard, or quality control sample, add the internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of the extraction solvent.
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases consisting of acetonitrile and water with a formic acid modifier.
-
Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound, AG3473, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound and AG3473 in the unknown samples by interpolation from the calibration curve.
-
Visualizations
Caption: this compound inhibits MMPs, preventing ECM degradation and subsequent tumor progression.
Caption: Workflow for assessing this compound's MMP inhibitory activity using gelatin zymography.
Caption: Relationship between this compound, its metabolite AG3473, and their experimental outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Comparative Analysis of (R)-Prinomastat and Marimastat: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitors (R)-Prinomastat and Marimastat. This document synthesizes experimental data to evaluate their performance, details relevant experimental methodologies, and visualizes key pathways and processes.
This compound (also known as AG3340) and Marimastat (also known as BB-2516) are both synthetic, broad-spectrum inhibitors of matrix metalloproteinases, a family of zinc-dependent endopeptidases critical in tissue remodeling, angiogenesis, and tumor metastasis.[1] While both showed promise in preclinical studies, their clinical development was ultimately halted due to a lack of efficacy and issues with toxicity.[2][3] This guide offers a detailed comparative analysis to inform future research in the field of MMP inhibition.
Mechanism of Action and Inhibitory Profile
Both Prinomastat and Marimastat function by chelating the zinc ion essential for the catalytic activity within the active site of MMPs.[1] Their chemical structures feature a hydroxamate group (-CONHOH) which acts as a potent zinc-binding moiety, competitively and reversibly inhibiting the degradation of extracellular matrix (ECM) components like collagen.[4][5]
The key difference in their design lies in their selectivity. Marimastat was developed as a broad-spectrum MMP inhibitor, potently targeting a wide range of MMPs.[4][5] In contrast, this compound was designed for greater selectivity, with a focus on inhibiting MMPs highly associated with invasive tumors, such as MMP-2, MMP-9, MMP-13, and MMP-14, while exhibiting lower activity against MMP-1.[1][6] This was a strategic effort to potentially reduce the musculoskeletal side effects observed with broader-spectrum inhibitors, which were thought to be linked to the inhibition of MMP-1.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and Marimastat against key MMPs, providing a quantitative comparison of their potency. It is important to note that these values can vary between studies due to different experimental conditions.
| Target MMP | This compound IC50 (nM) | Marimastat IC50 (nM) | This compound Ki (nM) |
| MMP-1 | 79[7] | 5[5] | 8.3[8] |
| MMP-2 | - | 6[5] | 0.05[7] |
| MMP-3 | 6.3[7] | - | 0.3[7] |
| MMP-7 | - | 13[5] | 54[1] |
| MMP-9 | 5.0[7] | 3[5] | 0.26[7] |
| MMP-13 | - | - | 0.03[7] |
| MMP-14 | - | 9[5] | 0.33[8] |
Experimental Protocols
Key Experiment: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a general procedure for determining the inhibitory activity of compounds like this compound and Marimastat against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound, Marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Perform a serial dilution of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.
-
Add 25 µL of the serially diluted test compounds to the respective wells.
-
Add 25 µL of Assay Buffer (with DMSO as a vehicle control) to the enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and Marimastat on MMP-mediated signaling.
Caption: Experimental workflow for evaluating MMP inhibitors.
Caption: Key features comparison of this compound and Marimastat.
Safety and Toxicity
A significant dose-limiting side effect for both this compound and Marimastat is musculoskeletal pain and inflammation, including arthralgia, joint stiffness, and myalgia.[1][9] This toxicity is recognized as a class effect of MMP inhibitors. The development of musculoskeletal symptoms was a notable adverse event in the clinical trials for both drugs.[9]
Clinical Outcomes
Despite promising preclinical data, both this compound and Marimastat failed to demonstrate a significant survival benefit in Phase III clinical trials for various cancers, including non-small-cell lung cancer.[3][9][10] The lack of clinical efficacy, coupled with their toxicity profiles, led to the discontinuation of their development.[2]
Conclusion
This compound and Marimastat are important case studies in the development of MMP inhibitors. While their broad-spectrum or selective inhibition of MMPs showed anti-tumor activity in preclinical models, this did not translate into clinical success. The data and methodologies presented in this guide offer a comparative overview to aid researchers in understanding the nuances of these two compounds and to inform the design of future MMP inhibitors with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. Prinomastat | MMP | TargetMol [targetmol.com]
- 4. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Potency of (R)-Prinomastat Against Specific MMPs: A Comparative Guide
For researchers and drug development professionals investigating the role of Matrix Metalloproteinases (MMPs) in pathology, specific and potent inhibitors are critical tools. (R)-Prinomastat (also known as AG3340) is a broad-spectrum MMP inhibitor recognized for its selectivity towards MMPs involved in tumor invasion, metastasis, and angiogenesis, including MMP-2, -3, -9, -13, and -14.[1][2] This guide provides a comparative analysis of this compound's inhibitory potency (IC50) against key MMPs, alongside data for other well-established broad-spectrum inhibitors, to support validation and experimental design.
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and three other widely studied broad-spectrum MMP inhibitors—Marimastat, Batimastat, and Ilomastat—against a panel of MMPs. All concentrations are expressed in nanomolars (nM).
Table 1: Comparative IC50 Values (nM) of Broad-Spectrum MMP Inhibitors
| MMP Target | This compound (AG3340) | Marimastat (BB-2516) | Batimastat (BB-94) | Ilomastat (GM-6001) |
| MMP-1 (Collagenase-1) | 79[3] | 5 | 3[3] | 1.5[3] |
| MMP-2 (Gelatinase-A) | Data not available | 6 | 4[3] | 1.1[3] |
| MMP-3 (Stromelysin-1) | 6.3[3] | 230 | 20[3] | 1.9[3] |
| MMP-7 (Matrilysin-1) | Data not available | 13 - 16 | 6[3] | Data not available |
| MMP-9 (Gelatinase-B) | 5.0[3] | 3 | 4[3] | 0.5[3] |
| MMP-14 (MT1-MMP) | Data not available | 9 | Data not available | Data not available |
While direct IC50 values are preferable for comparison, the inhibition constant (Ki) provides another measure of potency. This compound has demonstrated very low Ki values for several MMPs, indicating tight binding to the enzyme's active site.
Table 2: Inhibition Constants (Ki) for this compound
| MMP Target | Ki Value (nM) |
| MMP-2 | 0.05[4] |
| MMP-3 | 0.3[3] |
| MMP-9 | 0.26[3][4] |
| MMP-13 | 0.03[3] |
| MMP-14 | 0.33[4] |
Experimental Protocols
To empirically validate the IC50 of this compound or other inhibitors in the laboratory, a fluorogenic substrate assay is a common and reliable method. This in vitro assay measures the enzymatic activity of a specific MMP by detecting the cleavage of a quenched fluorescent peptide substrate. The presence of an inhibitor reduces the rate of cleavage, and thereby the fluorescent signal, in a dose-dependent manner.
Protocol: Determination of MMP Inhibitor IC50 using a Fluorogenic Assay
1. Materials and Reagents:
- Recombinant human MMP enzyme (pro-form)
- APMA (4-aminophenylmercuric acetate) for enzyme activation
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- This compound and other test inhibitors
- DMSO (for dissolving inhibitors)
- 96-well black microplates
- Fluorescence microplate reader
2. Enzyme Activation:
- Dilute the pro-MMP enzyme to a working concentration in Assay Buffer.
- Activate the pro-MMP by incubating with APMA (final concentration typically 1-2 mM) at 37°C. Incubation time varies by MMP (e.g., 1 hour for MMP-2, 24 hours for MMP-9). Follow the enzyme manufacturer's specific activation protocol.
3. Inhibitor Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
- Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations for testing (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in all assay wells remains constant and low (<1%) to avoid solvent effects on enzyme activity.
4. Assay Procedure:
- Plate Setup: Add the following to the wells of a 96-well black microplate:
- Blank (Substrate Control): 100 µL Assay Buffer.
- 100% Activity Control (No Inhibitor): 50 µL of activated MMP enzyme + 50 µL of Assay Buffer (containing DMSO equivalent to inhibitor wells).
- Inhibitor Wells: 50 µL of activated MMP enzyme + 50 µL of each inhibitor dilution.
- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 50 µL of the fluorogenic MMP substrate solution (prepared in Assay Buffer) to all wells to initiate the enzymatic reaction.
5. Data Acquisition:
- Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
- Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., ~328 nm excitation and ~393 nm emission for Mca/Dpa substrates).
6. Data Analysis:
- For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity vs. time curve.
- Subtract the rate of the blank well from all other wells.
- Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining inhibitor potency and the general mechanism of action for hydroxamate-based MMP inhibitors like this compound.
Caption: General workflow for determining the IC50 of an MMP inhibitor.
Caption: Mechanism of hydroxamate inhibitors binding to the MMP active site.
References
A Comparative Efficacy Analysis of (R)-Prinomastat and Other Broad-Spectrum MMP Inhibitors
In the landscape of cancer therapeutics and drug development, matrix metalloproteinase (MMP) inhibitors have been a focal point of research due to the crucial role of MMPs in tumor progression, invasion, and metastasis. This guide provides a detailed comparison of the efficacy of (R)-Prinomastat (AG3340) with other notable broad-spectrum MMP inhibitors, namely Marimastat and Batimastat. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing their efficacy, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity
The efficacy of MMP inhibitors is primarily determined by their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various MMP subtypes. The following table summarizes the available data for this compound, Marimastat, and Batimastat, highlighting their potency and selectivity profiles. Lower values indicate greater potency.
| Matrix Metalloproteinase (MMP) | This compound (AG3340) | Marimastat | Batimastat |
| MMP-1 (Collagenase-1) | IC50: 79 nM[1] | IC50: 5 nM[2][3] | IC50: 3 nM[4][5] |
| MMP-2 (Gelatinase-A) | Ki: 0.05 nM[1] | IC50: 6 nM[2][3] | IC50: 4 nM[4][5] |
| MMP-3 (Stromelysin-1) | IC50: 6.3 nM, Ki: 0.3 nM[1] | - | IC50: 20 nM[4][5] |
| MMP-7 (Matrilysin) | - | IC50: 13 nM[2][3] | IC50: 6 nM[4][5] |
| MMP-9 (Gelatinase-B) | IC50: 5.0 nM, Ki: 0.26 nM[1] | IC50: 3 nM[2][3] | IC50: 4 nM[4][5] |
| MMP-13 (Collagenase-3) | Ki: 0.03 nM[1] | - | - |
| MMP-14 (MT1-MMP) | - | IC50: 9 nM[2][3] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Mechanism of Action and Signaling Pathways
Broad-spectrum MMP inhibitors like this compound, Marimastat, and Batimastat primarily function by chelating the zinc ion (Zn2+) located in the catalytic domain of the MMP enzyme. This interaction competitively and reversibly inhibits the enzyme's ability to degrade components of the extracellular matrix (ECM). The inhibition of MMPs interferes with several critical signaling pathways involved in cancer progression.
Below is a diagram illustrating the general signaling pathway leading to MMP activation and the point of intervention for MMP inhibitors.
Caption: General signaling pathway of MMP activation and inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of MMP inhibitors.
Fluorometric MMP Inhibition Assay
This in vitro assay is used to determine the IC50 value of an inhibitor against a specific MMP.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP activator (e.g., p-aminophenylmercuric acetate (B1210297) - APMA)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitors (this compound, Marimastat, Batimastat) dissolved in DMSO
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: The pro-MMP enzyme is activated by incubating it with APMA in assay buffer at 37°C. The incubation time varies depending on the specific MMP.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
Assay Reaction: In a 96-well plate, add the activated MMP enzyme to wells containing either assay buffer (for control) or the diluted inhibitors. Incubate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for Fluorometric MMP Inhibition Assay.
Transwell Cell Migration and Invasion Assay
This cell-based assay evaluates the ability of an inhibitor to block cancer cell migration and invasion.
Objective: To assess the effect of MMP inhibitors on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line with known MMP expression (e.g., HT1080 fibrosarcoma)
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
Test inhibitors
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Prior to the assay, serum-starve the cells for 24 hours.
-
Chamber Preparation:
-
Migration Assay: Place the Transwell inserts into the wells of a 24-well plate.
-
Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the test inhibitor at various concentrations. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration/invasion (typically 24-48 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with Crystal Violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope. The percent inhibition of migration/invasion is calculated relative to the untreated control.
Caption: Workflow for Transwell Cell Migration/Invasion Assay.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor and anti-metastatic efficacy of MMP inhibitors in a living organism.
Objective: To determine the effect of MMP inhibitors on tumor growth and metastasis in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Test inhibitors formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Once the tumors reach a pre-determined volume, randomize the mice into treatment and control groups. Administer the test inhibitor or vehicle control to the respective groups according to a defined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Metastasis Assessment (if applicable): At the end of the study, euthanize the mice and harvest the primary tumor and major organs (e.g., lungs, liver). Analyze the organs for the presence of metastatic lesions, which can be quantified by counting the number of surface nodules or through histological analysis.
-
Data Analysis: Compare the tumor growth rates and the incidence/burden of metastasis between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Caption: Workflow for In Vivo Xenograft Tumor Model.
Conclusion
This guide provides a comparative overview of this compound, Marimastat, and Batimastat, three broad-spectrum MMP inhibitors. The presented data indicates that while all three compounds are potent inhibitors of multiple MMPs, there are variations in their specific inhibitory profiles. This compound, for instance, shows particularly high potency against MMP-2, MMP-9, and MMP-13. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other MMP inhibitors in preclinical research. The ultimate clinical success of these agents, however, has been limited by factors such as off-target effects and lack of significant survival benefits in some trials. Future research may focus on developing more selective MMP inhibitors to minimize side effects while retaining therapeutic efficacy.
References
Cross-Validation of (R)-Prinomastat's Anti-Angiogenic Effects in Different Tumor Models: A Comparative Guide
(R)-Prinomastat , a selective inhibitor of matrix metalloproteinases (MMPs), has demonstrated notable anti-angiogenic and anti-tumor effects in a variety of preclinical tumor models. This guide provides a comprehensive comparison of this compound's efficacy with other anti-angiogenic agents, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in oncology.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound exerts its anti-angiogenic effects by selectively inhibiting key matrix metalloproteinases, including MMP-2, -3, -9, -13, and -14.[1][2] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a critical step in the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize. By inhibiting these MMPs, this compound disrupts the remodeling of the tumor microenvironment, thereby hindering endothelial cell migration and the subsequent development of a vascular network that feeds the tumor.
Comparative Efficacy of Anti-Angiogenic Agents
To provide a clear comparison of the anti-angiogenic and anti-tumor activities of this compound and other selected agents, the following tables summarize quantitative data from preclinical studies in various tumor xenograft models.
Table 1: Efficacy of MMP Inhibitors in Preclinical Tumor Models
| Agent | Tumor Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Reference |
| This compound | Mouse Mammary Tumor | Mouse | Not Specified | Significantly improved PDT-mediated tumor response (P=0.02) | Not Specified | [3] |
| Batimastat (B1663600) | B16F1 Melanoma (Liver Metastases) | Mouse | 50 mg/kg i.p. daily | 54% reduction in tumor volume | Significantly reduced percentage vascular volume | [4] |
| Batimastat | Murine Hemangioma (eEnd.1 cells) | Nude Mouse | 30, 3, and 0.3 mg/kg daily at injection site | Increased tumor doubling time | Reduced size of blood-filled spaces | [5] |
Table 2: Efficacy of VEGF Inhibitors in Preclinical Tumor Models
| Agent | Tumor Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Reference |
| Bevacizumab | CWR22R Prostate Cancer | Athymic Nude Mouse | 5 mg/kg i.p. twice weekly | 85% (in combination with paclitaxel) | Yes | [6] |
| Bevacizumab | Human Rhabdomyosarcoma | Nude Mouse | 5.0 mg/kg i.p. twice weekly | 95% | Yes | [6] |
Table 3: Efficacy of mTOR Inhibitors in Preclinical Tumor Models
| Agent | Tumor Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Reference |
| Everolimus (B549166) | HCT116 Colon Cancer | Not Specified | 10 mg/kg daily | Significant inhibition after 1 week | Yes | [7] |
| Everolimus | KB31 | Not Specified | Not Specified | Significant inhibition | Not Specified | [7] |
| Everolimus | HN31 and FaDU Head and Neck Squamous Cell Carcinoma | Mouse | 5 mg/kg daily for 21 days | Not Specified | Significantly reduced in both xenografts (P < 0.05) | [8] |
| Everolimus | TPC-1 Thyroid Cancer | Immunodeficient Mouse | 5 mg/kg (intermittent) | Dose-dependent inhibition (P=0.07 vs control) | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the cited studies.
Tumor Xenograft Models for In Vivo Efficacy Assessment
Objective: To evaluate the effect of an anti-angiogenic agent on primary tumor growth in a living organism.
General Protocol:
-
Cell Culture: Human tumor cell lines (e.g., PC-3 for prostate cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 to 5x10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) is administered according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as microvessel density quantification. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Microvessel Density (MVD) Quantification by CD31 Immunohistochemistry
Objective: To quantify the density of blood vessels within the tumor tissue as a measure of angiogenesis.
General Protocol:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 5 µm) are cut and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the CD31 epitope, often by heating the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[11]
-
Immunohistochemical Staining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.[12][13]
-
-
Image Acquisition and Analysis:
-
Stained slides are scanned to create digital images.
-
"Hot spots" of high vascularization are identified at low magnification.
-
Individual microvessels are counted within several high-power fields (e.g., 200x or 400x magnification) in these hot spots.
-
MVD is expressed as the average number of microvessels per unit area (e.g., vessels/mm²).[14][15]
-
Visualizing the Molecular Pathways and Experimental Processes
To illustrate the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in inhibiting angiogenesis.
Caption: Workflow for preclinical evaluation of anti-angiogenic drugs.
References
- 1. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and murine hemangioma growth by batimastat, a synthetic inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microvessel density measurements [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Lack of Synergistic Efficacy of (R)-Prinomastat with Gemcitabine-Cisplatin in Advanced Non-Small-Cell Lung Cancer: A Data-Driven Comparison
For Immediate Release to the Research Community
While the combination of matrix metalloproteinase (MMP) inhibitors with standard chemotherapy has been a promising avenue of investigation, clinical evidence is paramount in guiding future research and development. This guide provides an objective comparison of the therapeutic outcomes when (R)-Prinomastat is added to a standard gemcitabine-cisplatin regimen, drawing directly from a pivotal Phase III clinical trial in patients with advanced non-small-cell lung cancer (NSCLC). The data presented herein indicates a lack of synergistic effect in this specific combination and patient population.
Comparative Efficacy Analysis
A randomized, double-blind, placebo-controlled Phase III study was conducted to evaluate the effect of Prinomastat (B1684670) in combination with gemcitabine (B846) and cisplatin (B142131) in chemotherapy-naive patients with advanced NSCLC. The study's results, summarized below, show no statistically significant improvement in key efficacy endpoints for the Prinomastat arm compared to the placebo arm.[1]
| Efficacy Endpoint | Prinomastat + Gemcitabine-Cisplatin (n=181) | Placebo + Gemcitabine-Cisplatin (n=181) | P-value |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82 |
| 1-Year Survival Rate | 43% | 38% | 0.45 |
| Progression-Free Survival | 6.1 months | 5.5 months | 0.11 |
| Overall Response Rate | 27% | 26% | 0.81 |
Experimental Protocol: Phase III NSCLC Trial
This section details the methodology of the Phase III clinical trial that investigated the combination of Prinomastat with gemcitabine and cisplatin.[1]
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III clinical trial.[1]
Patient Population: The study enrolled 362 chemotherapy-naive patients with advanced non-small-cell lung cancer (Stage IIIB with T4 primary tumor, Stage IV, or recurrent disease).[1]
Treatment Regimen:
-
Experimental Arm: Prinomastat (15 mg) administered orally twice daily, continuously.[1]
-
Control Arm: Placebo administered orally twice daily, continuously.[1]
-
Both Arms: Gemcitabine (1,250 mg/m²) administered intravenously on days 1 and 8, plus Cisplatin (75 mg/m²) administered intravenously on day 1. This chemotherapy regimen was repeated every 21 days for a maximum of six cycles.[1]
Endpoints:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, symptomatic progression-free survival, one-year survival, disease response, and duration of response.
Toxicity and Treatment Interruption: The primary toxicities associated with Prinomastat were arthralgia, stiffness, and joint swelling.[1] Treatment interruption was required in 38% of patients receiving Prinomastat compared to 12% of patients in the placebo group.[1]
Mechanisms of Action and Synergistic Potential
While the clinical trial did not demonstrate a synergistic benefit for the triple combination, understanding the individual mechanisms of each agent and the known synergy between gemcitabine and cisplatin is crucial for interpreting the results.
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, -3, -9, -13, and -14.[2][3][4] By inhibiting these enzymes, Prinomastat is designed to prevent the degradation of the extracellular matrix, which is a key process in tumor growth, invasion, angiogenesis, and metastasis.[2][3]
Gemcitabine and Cisplatin form a standard chemotherapy backbone. Their synergistic interaction is well-documented. Cisplatin acts by forming platinum-DNA adducts, which block DNA replication and lead to apoptosis.[5][6] Gemcitabine, a nucleoside analog, inhibits DNA synthesis and repair mechanisms.[5][6] The synergy is thought to arise primarily from gemcitabine's ability to inhibit the repair of cisplatin-induced DNA damage, thereby increasing the cytotoxic effect of cisplatin.[5][7][8]
Broader Context and Future Directions
It is important to note that the lack of synergy in the NSCLC trial does not preclude the potential of Prinomastat in other contexts. A preclinical study in a murine model of Acute Myeloid Leukemia (AML) demonstrated that Prinomastat could improve the efficacy of conventional chemotherapy, leading to increased survival. This suggests that the synergistic potential of MMP inhibitors may be tumor-type specific and dependent on the particular chemotherapy combination used.
The available high-level clinical evidence from a Phase III trial does not support a synergistic effect of adding this compound to the gemcitabine-cisplatin regimen for the first-line treatment of advanced non-small-cell lung cancer.[1] While the individual mechanisms of action are well-understood, and the synergy between gemcitabine and cisplatin is established, this did not translate into an improved clinical outcome with the addition of Prinomastat in this setting. These findings are critical for guiding future research into MMP inhibitors and underscore the importance of rigorous clinical validation of combination therapies. Further investigation into different tumor types and alternative chemotherapy partners may yet reveal a therapeutic niche for agents like Prinomastat.
References
- 1. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prinomastat - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Synergistic interaction between cisplatin and gemcitabine in neuroblastoma cell lines and multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Differential Inhibitory Effects of (R)-Prinomastat on Snake Venom Metalloproteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of (R)-Prinomastat, a synthetic matrix metalloproteinase inhibitor, on various snake venom metalloproteases (SVMPs). The data presented herein is compiled from in vitro studies and is intended to inform research and development efforts aimed at discovering and designing broad-spectrum snakebite therapeutics.
Executive Summary
Snakebite envenoming is a significant global health issue, with snake venom metalloproteases (SVMPs) being major contributors to the pathology, causing severe local tissue damage, hemorrhage, and systemic bleeding. This compound has been investigated as a potential inhibitor of these enzymes. This guide summarizes the available quantitative data on its efficacy against different snake venoms, details the experimental protocols used for these evaluations, and provides visual representations of key concepts and workflows. The evidence indicates that this compound exhibits potent, dose-dependent inhibition of metalloprotease activity in a variety of snake venoms, with notable differences in efficacy observed between viper and elapid (cobra) venoms.
Data Presentation: this compound Inhibition of Snake Venom Metalloprotease Activity
The following table summarizes the inhibitory effects of this compound on the metalloprotease activity of various snake venoms. Data is presented as IC50 values where available, or as percentage inhibition at a specific concentration.
| Snake Species | Venom Type | Assay | Inhibitor Concentration | Observed Inhibition |
| Dispholidus typus (Boomslang) | Whole Venom | Procoagulant Activity Assay | IC50 | 75.6 nM (95% CI: 58.6–97.7 nM)[1] |
| Dispholidus typus (Boomslang) | Whole Venom | Fluorogenic SVMP Assay | IC50 | 25.9 nM (95% CI: 22.6–29.7 nM)[1] |
| Naja sputatrix (Javan spitting cobra) | Whole Venom | Metalloprotease Activity Assay | 0.195 µM | Maximal Inhibition[2] |
| Naja atra (Chinese cobra) | Whole Venom | Metalloprotease Activity Assay | 0.195 µM | Maximal Inhibition[2] |
| Naja naja (Indian cobra) | Whole Venom | Metalloprotease Activity Assay | 0.195 µM | Maximal Inhibition[2] |
| Various Viper Venoms | Whole Venom | Metalloprotease Activity Assay | Dose-dependent | Substantial Inhibition[2] |
| Various Cobra Venoms | Whole Venom | Metalloprotease Activity Assay | Dose-dependent | Significant Inhibition (generally more potent than Marimastat)[2] |
| Naja melanoleuca (Forest cobra) | Whole Venom | Metalloprotease Activity Assay | 100 µM | Strong Inhibition[2] |
| Naja atra (Chinese cobra) | Whole Venom | Metalloprotease Activity Assay | 100 µM | Strong Inhibition[2] |
| Naja sputatrix (Javan spitting cobra) | Whole Venom | Caseinolytic Assay | 100 µM | Potent Inhibition[2] |
| Naja atra (Chinese cobra) | Whole Venom | Caseinolytic Assay | 100 µM | Potent Inhibition[2] |
Mandatory Visualizations
Classification of Snake Venom Metalloproteases (SVMPs)
Caption: Classification of Snake Venom Metalloproteases (SVMPs) into P-I, P-II, and P-III classes based on their domain structure.
Experimental Workflow for Evaluating this compound Inhibition of SVMPs
Caption: A generalized workflow for the in vitro evaluation of this compound's inhibitory effect on snake venom metalloproteases.
Experimental Protocols
Metalloprotease Activity Assay (Fluorogenic Substrate)
This assay quantifies the proteolytic activity of SVMPs using a quenched fluorescent substrate, such as DQ-gelatin.
-
Materials:
-
Lyophilized snake venom
-
This compound
-
DQ-gelatin (or other suitable fluorogenic peptide substrate)
-
Assay buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
-
-
Procedure:
-
Reconstitute the snake venom in the assay buffer to the desired stock concentration.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the snake venom solution to each well (except for the negative control).
-
Add the different concentrations of this compound to the respective wells. For the venom-only control, add assay buffer.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 25 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare the DQ-gelatin substrate solution in the assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding the DQ-gelatin solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission for some substrates) over a set period (e.g., 90 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the metalloprotease activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the venom-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fibrinogenolytic Activity Assay
This assay assesses the ability of SVMPs to degrade fibrinogen, a key protein in the blood coagulation cascade.
-
Materials:
-
Lyophilized snake venom
-
This compound
-
Human fibrinogen
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
Prepare solutions of snake venom, this compound, and fibrinogen in the incubation buffer.
-
In separate tubes, incubate the fibrinogen solution with:
-
Snake venom alone (positive control)
-
Snake venom pre-incubated with this compound
-
Incubation buffer alone (negative control)
-
-
Incubate all tubes at 37°C. Samples can be taken at different time points (e.g., 1, 3, 6, and 24 hours) to observe the time course of degradation.
-
Stop the reaction at each time point by adding a sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heating the samples.
-
Analyze the samples by SDS-PAGE to separate the fibrinogen subunits (α, β, and γ chains).
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
The degradation of the fibrinogen chains, particularly the Aα chain, is indicative of fibrinogenolytic activity. Inhibition is observed as the preservation of the fibrinogen bands in the presence of this compound compared to the venom-only control.
-
Caseinolytic Activity Assay
This is a general proteolytic assay that uses casein as a substrate to measure the overall proteolytic activity of the venom.
-
Materials:
-
Lyophilized snake venom
-
This compound
-
Casein (e.g., azocasein)
-
Reaction buffer (e.g., 0.2 M Tris-HCl, pH 8.5)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
-
-
Procedure:
-
Prepare solutions of snake venom, this compound, and casein in the reaction buffer.
-
In separate tubes, pre-incubate the snake venom with and without this compound at 37°C for a short period.
-
Add the casein solution to each tube to start the reaction.
-
Incubate the reaction mixtures at 37°C for a defined time (e.g., 90 minutes).
-
Stop the reaction by adding TCA to precipitate the undigested casein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant, which contains the soluble, digested casein fragments, to a new tube.
-
If using a chromogenic substrate like azocasein, measure the absorbance of the supernatant at the appropriate wavelength (e.g., 440 nm).
-
The absorbance is proportional to the proteolytic activity.
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the activity of the venom alone.
-
Concluding Remarks
The compiled data and methodologies in this guide suggest that this compound is a potent inhibitor of snake venom metalloproteases, particularly those found in viper venoms and, to a significant extent, in cobra venoms. Its nanomolar efficacy against the venom of Dispholidus typus is particularly noteworthy. The differential effects observed across various venoms underscore the importance of testing inhibitors against a wide range of snake species. The provided experimental protocols offer a standardized framework for future comparative studies, which are essential for the preclinical validation of this compound and other SVMP inhibitors as potential snakebite therapeutics. Further research is warranted to evaluate the efficacy of this compound against purified SVMPs from different classes to better understand its spectrum of activity and to advance the development of targeted snakebite treatments.
References
A Head-to-Head Showdown: (R)-Prinomastat vs. Batimastat in Preclinical Cancer Models
In the landscape of cancer therapeutics, the inhibition of matrix metalloproteinases (MMPs) has been a significant area of investigation due to their critical role in tumor growth, invasion, and metastasis. Among the numerous MMP inhibitors developed, (R)-Prinomastat (also known as AG3340) and Batimastat (also known as BB-94) have been prominent candidates. This guide provides a detailed, head-to-head comparison of these two compounds based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.
Mechanism of Action: Targeting the Tumor Microenvironment
Both this compound and Batimastat are broad-spectrum inhibitors of matrix metalloproteinases.[1][2][3] These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[4][5] By blocking the action of MMPs, these inhibitors aim to halt tumor progression and spread.
This compound is a synthetic hydroxamic acid derivative that selectively inhibits MMPs 2, 3, 9, 13, and 14.[4][6] It was designed to have greater selectivity and potentially fewer side effects than earlier, less specific MMP inhibitors.[6] Notably, it is a lipophilic agent capable of crossing the blood-brain barrier.[4][5]
Batimastat is also a potent, broad-spectrum MMP inhibitor with a hydroxamic acid structure that chelates the zinc ion in the active site of MMPs.[2][7] It effectively inhibits a range of MMPs, including MMP-1, -2, -3, -7, and -9.[1][2][7] Its mechanism involves mimicking the collagen substrate of MMPs, leading to competitive and reversible inhibition.[7]
Quantitative Comparison of MMP Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and Batimastat against various matrix metalloproteinases, presented as 50% inhibitory concentrations (IC50) and inhibition constants (Ki). This data provides a direct comparison of their potency and selectivity.
| Matrix Metalloproteinase (MMP) | This compound (AG3340) | Batimastat (BB-94) |
| MMP-1 (Collagenase-1) | IC50: 79 nM | IC50: 3 nM |
| MMP-2 (Gelatinase-A) | Ki: 0.05 nM | IC50: 4 nM |
| MMP-3 (Stromelysin-1) | IC50: 6.3 nM, Ki: 0.3 nM | IC50: 20 nM |
| MMP-7 (Matrilysin) | - | IC50: 6 nM |
| MMP-9 (Gelatinase-B) | IC50: 5.0 nM, Ki: 0.26 nM | IC50: 4 nM |
| MMP-13 (Collagenase-3) | Ki: 0.03 nM | - |
| MMP-14 (MT1-MMP) | Selectively inhibits | - |
Data compiled from multiple sources.[1][2][3][6] Note: IC50 and Ki values can vary between different experimental setups.
Preclinical Efficacy: A Look at the In Vivo and In Vitro Data
Both compounds have demonstrated anti-tumor and anti-metastatic activity in a variety of preclinical models.
This compound has shown efficacy in inhibiting tumor growth and angiogenesis in several human tumor xenograft models in nude mice, including colon, breast, lung, prostate, melanoma, and glioma models.[6][8] In some studies, combining Prinomastat with chemotherapeutic agents resulted in additive anti-tumor effects.[8]
Batimastat has also exhibited significant anti-neoplastic and anti-angiogenic activity in various tumor models.[2] It has been shown to inhibit the growth of human ovarian carcinoma xenografts and reduce lung metastases in mice.[9] In an orthotopic model of human breast cancer, Batimastat delayed primary tumor growth without causing cytotoxicity.[2]
Experimental Protocols
Below are representative experimental protocols for evaluating the efficacy of this compound and Batimastat in preclinical models.
In Vivo Tumor Growth Inhibition Assay
-
Animal Model: Nude mice (athymic, immunodeficient).
-
Tumor Cell Implantation: Human tumor cells (e.g., human fibrosarcoma HT1080 for Prinomastat, human ovarian carcinoma for Batimastat) are injected subcutaneously or orthotopically into the mice.
-
Drug Administration:
-
Endpoint Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed.
-
Metastasis Assessment: For metastasis models, lungs or other organs are harvested at the end of the study, and the number of metastatic nodules is counted.
In Vitro MMP Inhibition Assay
-
Enzyme Source: Recombinant human MMPs.
-
Substrate: A fluorescently labeled peptide substrate specific for the MMP being tested.
-
Inhibitors: this compound and Batimastat are dissolved in a suitable solvent (e.g., DMSO) and tested at various concentrations.
-
Assay Procedure: The MMP enzyme is pre-incubated with the inhibitor for a specific time. The substrate is then added, and the fluorescence intensity is measured over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating these MMP inhibitors.
Caption: Mechanism of action of this compound and Batimastat.
Caption: General experimental workflow for comparing MMP inhibitors.
Conclusion
Both this compound and Batimastat have demonstrated potent, broad-spectrum MMP inhibitory activity and significant anti-tumor effects in a range of preclinical models. While Batimastat appears to be a more potent inhibitor of MMP-1, this compound shows high potency against MMP-2, -9, and -13. The choice between these inhibitors for further research and development would likely depend on the specific MMP expression profile of the cancer type being targeted and the desired selectivity to minimize potential side effects. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Confirming MMP-9 Inhibition by (R)-Prinomastat: A Comparative Guide Using Immunohistochemistry
For researchers, scientists, and drug development professionals investigating the role of matrix metalloproteinase-9 (MMP-9) in disease pathology, this guide provides an objective comparison of (R)-Prinomastat's ability to inhibit MMP-9, with supporting experimental data and detailed protocols for confirmation using immunohistochemistry (IHC).
This compound is the active enantiomer of Prinomastat, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) with selectivity for MMP-2, -3, -9, -13, and -14.[1] Its role in inhibiting tumor growth and metastasis has been a subject of numerous studies.[2] This guide will focus on the immunohistochemical validation of its inhibitory effect on MMP-9 and compare its performance with other known MMP-9 inhibitors.
Comparative Inhibitory Activity
While direct comparative studies using immunohistochemistry are limited, the following table summarizes the in vitro inhibitory potency of this compound and two alternative MMP inhibitors, the broad-spectrum inhibitor Marimastat and the highly selective monoclonal antibody Andecaliximab. This data, derived from various biochemical assays, provides a baseline for understanding their relative efficacy against MMP-9.
| Inhibitor | Type | Target MMPs | IC50/Ki for MMP-9 |
| This compound | Small Molecule | MMP-2, -3, -9, -13, -14 | Ki: 0.26 nM |
| Marimastat | Small Molecule | Broad-spectrum MMP inhibitor | IC50: 5 nM |
| Andecaliximab (GS-5745) | Monoclonal Antibody | Highly selective for MMP-9 | IC50: 0.13 nM |
Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency. The conditions under which these values were determined may vary between studies.
Experimental Protocol: Immunohistochemistry for MMP-9
This protocol outlines the key steps for confirming the inhibition of MMP-9 in formalin-fixed, paraffin-embedded (FFPE) tissue samples treated with this compound or other inhibitors.
1. Sample Preparation and Sectioning:
-
Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through graded alcohols (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
4. Blocking:
-
Wash sections with Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with TBST.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-MMP-9 antibody in the blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Wash sections three times with TBST.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash sections three times with TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash sections three times with TBST.
7. Chromogen and Counterstaining:
-
Visualize the antibody binding by adding a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the target antigen.
-
Monitor the color development under a microscope.
-
Wash sections with distilled water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
8. Image Acquisition and Quantitative Analysis:
-
Acquire high-resolution digital images of the stained sections.
-
Perform semi-quantitative analysis by scoring the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells.
-
The final score can be calculated by multiplying the intensity and percentage scores.
-
Alternatively, use image analysis software (e.g., ImageJ) for more objective quantification of the stained area.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of MMP-9 inhibition, the following diagrams have been generated.
References
A Laboratory-Based Comparative Guide to the Clinical Trial Results of Prinomastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results of Prinomastat (B1684670), a matrix metalloproteinase (MMP) inhibitor, and offers a framework for validating these findings in a laboratory setting. By objectively comparing Prinomastat's performance with other MMP inhibitors and exploring the disconnect between its preclinical promise and clinical trial outcomes, this document serves as a valuable resource for researchers in oncology and drug development.
Executive Summary
Prinomastat (AG3340) is a synthetic, selective inhibitor of several matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor growth, invasion, angiogenesis, and metastasis.[1][2][3] Despite promising preclinical data that demonstrated its ability to inhibit tumor growth and reduce metastasis in various cancer models, Prinomastat failed to show a significant survival benefit in Phase III clinical trials for non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer.[2][4][5][6] This guide delves into the specifics of these clinical trial failures, presents the preclinical data that initially supported its development, and provides detailed experimental protocols for researchers to investigate the underlying reasons for this translational failure. Furthermore, it compares Prinomastat with other first-generation MMP inhibitors, Batimastat (B1663600) and Marimastat (B1683930), and discusses the current landscape of more successful targeted and immunotherapies for NSCLC.
Clinical Trial Performance of Prinomastat
The most definitive clinical evaluation of Prinomastat was in a Phase III trial for advanced non-small-cell lung cancer (NSCLC). The results, summarized below, were disappointing and led to the discontinuation of its development for this indication.[4][5][7][8]
Table 1: Phase III Clinical Trial Results of Prinomastat in Advanced NSCLC [4][5]
| Endpoint | Prinomastat + Chemotherapy (Gemcitabine/Cisplatin) | Placebo + Chemotherapy (Gemcitabine/Cisplatin) | P-value |
| Median Overall Survival | 11.5 months | 10.8 months | 0.82 |
| 1-Year Survival Rate | 43% | 38% | 0.45 |
| Median Progression-Free Survival | 6.1 months | 5.5 months | 0.11 |
| Overall Response Rate | 27% | 26% | 0.81 |
The primary adverse events associated with Prinomastat were musculoskeletal, including arthralgia (joint pain), stiffness, and joint swelling.[5][9] These side effects were also common among other broad-spectrum MMP inhibitors.
Comparison with Other First-Generation MMP Inhibitors
Prinomastat was part of a class of first-generation MMP inhibitors that largely failed in late-stage clinical trials. Below is a comparison of Prinomastat with two other notable MMP inhibitors, Marimastat and Batimastat.
Table 2: Comparative Inhibitory Activity (IC50 in nM) of Prinomastat, Marimastat, and Batimastat
| MMP Target | Prinomastat (IC50 nM) | Marimastat (IC50 nM) | Batimastat (IC50 nM) |
| MMP-1 | 79[1] | 5[10][11] | 3[12][13][14][15] |
| MMP-2 | - (Ki = 0.05 nM)[1] | 6[10][11] | 4[12][13][14][15] |
| MMP-3 | 6.3[1] | 20[13][14][15] | 20[12] |
| MMP-7 | - | 13[10][11] | 6[12][13][14][15] |
| MMP-9 | 5.0[1] | 3[10][11] | 4[12][13][14][15] |
| MMP-13 | - (Ki = 0.03 nM)[1] | - | - |
| MMP-14 | - | 9[10][11] | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Clinical Trial Outcomes of Marimastat and Batimastat
Similar to Prinomastat, both Marimastat and Batimastat failed to demonstrate a significant survival benefit in various cancer types despite promising preclinical results.[16][17][18]
-
Marimastat: Phase III trials in metastatic breast cancer, advanced gastric cancer, and other solid tumors did not show a significant improvement in overall survival.[19][20][21] Musculoskeletal toxicity was a common dose-limiting side effect.[22][23]
-
Batimastat: Showed some early promise in controlling malignant ascites but its development was hampered by poor solubility and bioavailability.[16][18][24][25] Clinical trials in advanced cancers did not lead to regulatory approval.[26]
Preclinical Efficacy of Prinomastat
The initial enthusiasm for Prinomastat was fueled by its performance in preclinical models, where it demonstrated significant anti-tumor and anti-metastatic activity.[27][28]
Table 3: Summary of Prinomastat Preclinical Efficacy
| Cancer Model | Key Findings | Reference |
| Human Fibrosarcoma (HT1080) Mouse Model | Significant tumor growth inhibition with a daily 50 mg/kg intraperitoneal injection. | [29] |
| PC-3 Prostatic Tumor in Nude Mice | Inhibited tumor growth and increased survival. | [28] |
| Various Murine and Human Xenograft Tumors | Reduced the rate of primary tumor growth and the number and size of distant metastases. | [27][28] |
This disconnect between robust preclinical activity and clinical failure highlights the need for more sophisticated laboratory models and a deeper understanding of the tumor microenvironment's complexity.
Laboratory Validation Protocols
To investigate the reasons behind Prinomastat's clinical trial failures, researchers can employ a variety of in vitro and in vivo assays. These experiments can help to dissect the drug's mechanism of action, identify potential resistance pathways, and evaluate its efficacy in more clinically relevant models.
Experimental Workflow for Laboratory Validation
Detailed Experimental Protocols
4.2.1. In Vitro MMP Inhibition Assay (Fluorometric)
This assay quantifies the ability of Prinomastat to inhibit the enzymatic activity of specific MMPs.
-
Materials:
-
Recombinant active MMP enzymes (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Prinomastat and other MMP inhibitors (for comparison)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of Prinomastat in DMSO. Create a serial dilution to test a range of concentrations.
-
In a 96-well plate, add assay buffer, the diluted Prinomastat (or control vehicle), and the recombinant MMP enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Prinomastat concentration and fitting the data to a dose-response curve.
-
4.2.2. Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a process that is dependent on MMP activity.
-
Materials:
-
Cancer cell line (e.g., A549 NSCLC cells)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Basement membrane extract (e.g., Matrigel)
-
Cell culture medium (serum-free and with serum as a chemoattractant)
-
Prinomastat
-
Cotton swabs and staining solution (e.g., crystal violet)
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of basement membrane extract and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of Prinomastat or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubate the chambers for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
-
4.2.3. In Vitro Angiogenesis Assay (Tube Formation)
This assay evaluates the effect of Prinomastat on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell growth medium
-
Prinomastat
-
96-well plate
-
-
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to polymerize at 37°C.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of Prinomastat or a vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Image the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Prinomastat's Mechanism of Action: A Signaling Pathway Perspective
Prinomastat exerts its effects by directly inhibiting the catalytic activity of MMPs. This inhibition disrupts the degradation of the extracellular matrix (ECM), which in turn affects several downstream signaling pathways crucial for cancer progression.
Alternative Therapeutic Strategies in NSCLC
The failure of MMP inhibitors like Prinomastat in late-stage NSCLC has shifted the focus to more effective therapeutic approaches, namely targeted therapies and immunotherapies.
Comparison with Targeted Therapies:
Targeted therapies are designed to specifically attack cancer cells with particular genetic mutations that drive their growth. For NSCLC, this includes inhibitors of EGFR, ALK, ROS1, BRAF, and MET. Unlike the broad-spectrum approach of early MMP inhibitors, targeted therapies have demonstrated significant improvements in progression-free and overall survival in mutation-positive patients. The success of these agents underscores the importance of patient stratification based on tumor genomics, a factor that was not considered in the early MMP inhibitor trials.
Comparison with Immunotherapies:
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) have revolutionized the treatment of NSCLC for a broad patient population. These therapies work by unleashing the patient's own immune system to attack cancer cells. The tumor microenvironment, which MMPs help to shape, is now understood to play a critical role in the response to immunotherapy. While MMP inhibitors were intended to remodel the tumor microenvironment to be less conducive to tumor growth, immunotherapies actively repolarize it to be more hostile to cancer cells.
Conclusion
The story of Prinomastat serves as a critical lesson in cancer drug development. While preclinical models provided a strong rationale for its clinical investigation, the complexity of the tumor microenvironment and the lack of patient stratification likely contributed to its failure in Phase III trials. For researchers today, revisiting Prinomastat and other MMP inhibitors with modern laboratory tools and a deeper understanding of cancer biology may yet uncover niche applications or synergistic combinations with newer therapies. The detailed protocols and comparative data in this guide are intended to facilitate such investigations, ultimately contributing to the development of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prinomastat - Wikipedia [en.wikipedia.org]
- 3. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase III Trials of Prinomastat in Advanced Cancers [medscape.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. Prinomastat | MMP | TargetMol [targetmol.com]
comparative study of (R)-Prinomastat's impact on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
(R)-Prinomastat (also known as AG3340) is a potent, orally active inhibitor of matrix metalloproteinases (MMPs), a family of enzymes crucial for cancer progression, invasion, and metastasis. This guide provides a comparative overview of this compound's effects, drawing on available preclinical data to inform future research and drug development. While comprehensive comparative data across multiple cancer cell lines is limited in publicly available literature, this document synthesizes existing information on its enzymatic inhibition, its detailed impact on breast cancer cell migration, and provides context through comparison with other MMP inhibitors.
Data Presentation
Enzymatic Inhibitory Activity of this compound
This compound exhibits potent and selective inhibition against several key MMPs implicated in cancer progression. Its inhibitory concentrations (IC50) and constants (Ki) against various MMP enzymes are summarized below. This enzymatic profile underscores its designed specificity, with particularly strong activity against MMPs 2, 3, 9, and 13.[1]
| Enzyme | IC50 (nM) | Ki (nM) |
| MMP-1 | 79 | - |
| MMP-2 | - | 0.05 |
| MMP-3 | 6.3 | 0.3 |
| MMP-9 | 5.0 | 0.26 |
| MMP-13 | - | 0.03 |
Data compiled from MedChemExpress. Note that assay conditions can influence absolute values.
Comparative Efficacy of MMP Inhibitors Across Cancer Cell Lines (Contextual)
| MMP Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Marimastat | U87, U251 | Glioma | Not specified (inhibits proliferation) |
| Tanomastat (BAY 12-9566) | Various | Pancreatic, Lung | Not specified (Phase III trials showed no survival benefit) |
Experimental Protocols
Cell Migration Assay: Transwell Invasion Assay
This protocol is based on the methodologies used to study the effect of this compound on breast cancer cell migration.
Objective: To assess the impact of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
This compound (AG3340)
-
Cell culture medium and serum
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other extracellular matrix components
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
-
Microscope
Procedure:
-
Cell Culture: Culture cancer cells to 70-80% confluency.
-
Coating of Transwell Inserts: For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells into the upper chamber of the Transwell inserts.
-
Treatment: Add this compound at various concentrations to the upper chamber. The lower chamber should contain a chemoattractant, such as a medium with fetal bovine serum.
-
Incubation: Incubate the plates for a period sufficient to allow for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Cell Viability Assay: MTT Assay
This is a general protocol for determining the effect of a compound on cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound (AG3340)
-
96-well plates
-
Cell culture medium and serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a defined number of cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Mandatory Visualization
Caption: this compound's mechanism of action in cancer cells.
Caption: Workflow for determining IC50 values of this compound.
Discussion of Findings
This compound is a selective inhibitor of several MMPs that are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[2] Preclinical studies have shown its potential to inhibit tumor growth and angiogenesis.[2]
A detailed investigation into the effects of this compound on breast cancer cells revealed a complex mechanism of action. In MCF7 breast carcinoma cells, Prinomastat's effect on cell migration is multifaceted. While it directly inhibits MMP-mediated degradation of the extracellular matrix, its impact on cell motility is also linked to the modulation of MT1-MMP and αvβ3 integrin.[3] Short-term exposure to Prinomastat, which primarily blocks matrix degradation, surprisingly led to an increase in the migration of MCF7 cells co-expressing MT1-MMP and αvβ3 integrin.[3] In contrast, long-term treatment, which also inhibits the MT1-MMP-dependent maturation of αvβ3 integrin, resulted in a strong inhibition of cell motility.[3] This suggests that the overall effect of this compound on cancer cell migration is context-dependent and involves intricate signaling beyond simple enzyme inhibition.
Despite promising preclinical data, this compound's clinical development has faced challenges. Phase III clinical trials in patients with advanced non-small cell lung cancer and hormone-refractory prostate cancer did not demonstrate a significant improvement in overall survival when combined with standard chemotherapy.[4] This highlights the complexity of translating the effects of MMP inhibition observed in vitro and in preclinical models to clinical efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Prinomastat: A Guide for Laboratory Professionals
For immediate reference, treat all (R)-Prinomastat waste as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound, an antineoplastic agent and a hydroxamic acid-based matrix metalloproteinase inhibitor, requires stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Due to its classification as a hazardous substance with potential reproductive toxicity, as well as being a skin, eye, and respiratory irritant, proper waste management is critical.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended.[3][4] |
| Gown | A disposable, lint-free, non-permeable gown with a solid front and long sleeves.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles. |
| Respiratory | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. |
Step-by-Step Disposal Procedures
The following steps outline the proper disposal of this compound and contaminated materials. These procedures are based on general guidelines for antineoplastic agents and should be adapted to comply with your institution's specific EHS protocols.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from regular trash and other waste streams at the point of use.[5] This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used personal protective equipment (e.g., gloves, gowns).
-
-
Waste Containers: Use designated, properly labeled, leak-proof, and puncture-resistant containers for this compound waste.[6]
-
Solid Waste: For non-sharp solid waste such as contaminated gloves, gowns, and absorbent pads, use a designated hazardous waste container, often a yellow "Trace Chemotherapy Waste" bin.[5]
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a dedicated, sealed hazardous waste container. Do not dispose of liquid this compound waste down the drain.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated chemotherapy sharps container.[3]
-
Bulk Waste: For larger quantities of this compound, including original vials with remaining product, use a black "Hazardous Chemical Waste" or "RCRA" container.[5]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
Decontamination of Work Surfaces
Following any work with this compound, thoroughly decontaminate all surfaces. A recommended procedure involves:
-
Wiping the surface with a detergent solution.
-
Rinsing with water.
-
Wiping with 70% isopropyl alcohol.[3]
-
All cleaning materials must be disposed of as hazardous waste.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow your institution's spill response protocol. Small spills can typically be managed by trained laboratory personnel wearing appropriate PPE. Use a chemotherapy spill kit to absorb the spill, and decontaminate the area as described above. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
